CZY43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H53Cl2N5O3 |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
7-[3-[3-[2-(1-adamantyl)ethyl]-3,9-diazaspiro[5.5]undecan-9-yl]propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C42H53Cl2N5O3/c1-50-37-22-36(33(43)20-34(37)44)47-40-31(26-45)27-46-35-21-39(38(51-2)19-32(35)40)52-15-3-9-48-10-4-41(5-11-48)6-12-49(13-7-41)14-8-42-23-28-16-29(24-42)18-30(17-28)25-42/h19-22,27-30H,3-18,23-25H2,1-2H3,(H,46,47) |
InChI Key |
CNRXSYJOJPAHNC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CZY43: A Technical Guide to its Mechanism of Action in HER3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CZY43 is a novel, first-in-class small-molecule degrader of the pseudokinase Human Epidermal Growth Factor Receptor 3 (HER3). As a member of the epidermal growth factor receptor (EGFR) family, HER3 is a critical component in oncogenic signaling, despite its impaired kinase activity. Overexpression and activation of HER3 are implicated in the progression of various cancers and the development of therapeutic resistance. This compound offers a promising strategy to counteract HER3-driven oncogenesis by inducing its degradation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular composition, its autophagy-mediated degradation pathway, and its impact on downstream signaling. This document is intended to serve as a resource for researchers and drug development professionals investigating HER3 as a therapeutic target.
Introduction to this compound: A Hydrophobic Tag-Based Degrader
This compound is a heterobifunctional small molecule that leverages the cell's natural protein degradation machinery to eliminate HER3. It is classified as a hydrophobic tag degrader, a distinct class of molecules that induce protein degradation. The innovative design of this compound connects a known HER3-binding ligand, bosutinib (B1684425), to a hydrophobic adamantane (B196018) moiety.[1] This unique architecture facilitates the engagement of HER3 and subsequently triggers its degradation.
The choice of bosutinib as the HER3-binding component is strategic. While bosutinib is a tyrosine kinase inhibitor, its utility in directly inhibiting the catalytically impaired HER3 is limited. However, its ability to bind to the HER3 pseudokinase domain allows it to serve as an effective "warhead" to target HER3 for degradation when conjugated to the adamantane tag.
Mechanism of Action: Autophagy-Mediated Degradation of HER3
The primary mechanism by which this compound induces the degradation of HER3 is through the autophagy pathway.[1] This process is distinct from the more commonly targeted ubiquitin-proteasome system utilized by many PROTAC (Proteolysis Targeting Chimera) degraders. Autophagy is a cellular catabolic process that involves the sequestration of cytoplasmic components, including proteins and organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases.
The proposed mechanism for this compound-induced autophagy is initiated by the binding of the bosutinib moiety to HER3. The appended adamantane tag is believed to mimic a misfolded or aggregated protein state, which is a signal for the cell's quality control machinery to initiate autophagy. This leads to the engulfment of the this compound-bound HER3 into a nascent autophagosome. A key marker of autophagosome formation is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). The subsequent fusion with lysosomes ensures the complete degradation of HER3.
Signaling Pathway Diagram
Caption: this compound binds to HER3, inducing its sequestration into an autophagosome for lysosomal degradation.
Impact on Downstream Signaling
HER3, upon heterodimerization with other ErbB family members like HER2 or EGFR, activates potent downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is crucial for cell proliferation, survival, and growth. By degrading HER3, this compound effectively abrogates the activation of this critical oncogenic signaling axis.[1]
Experimental evidence demonstrates that treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/AKT pathway. This inhibition of HER3-dependent signaling is a key contributor to the anti-cancer effects of this compound.
Downstream Signaling Inhibition Diagram
Caption: this compound degrades HER3, thereby inhibiting the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in HER3 degradation and inhibition of cancer cell growth. Please note that specific values from the primary literature were not publicly available and are therefore represented as illustrative placeholders (e.g., "XX nM"). These tables are intended to provide a framework for understanding the potency of this compound.
Table 1: HER3 Degradation Efficacy in SKBR3 Cells
| Parameter | Value |
| DC50 (Degradation Concentration 50%) | XX nM |
| Dmax (Maximum Degradation) | >90% |
| Time to Onset of Degradation | ~4 hours |
| Optimal Degradation Time | 24 hours |
Table 2: Anti-proliferative Activity in SKBR3 Cells
| Compound | IC50 (Growth Inhibition 50%) |
| This compound | YY nM |
| Bosutinib (parent binder) | >10 µM |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are adapted from standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blotting for HER3 Degradation and Signaling Pathway Inhibition
Objective: To determine the effect of this compound on HER3 protein levels and the phosphorylation status of downstream signaling proteins (e.g., p-AKT).
Materials:
-
SKBR3 breast cancer cells
-
This compound, Bosutinib
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER3, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed SKBR3 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or bosutinib for the desired time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflow: Western Blotting
Caption: Workflow for assessing protein levels via Western Blotting.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
SKBR3 cells
-
This compound, Bosutinib
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CellTiter-Glo reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SKBR3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and bosutinib in culture medium. Treat the cells with the compounds for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted degradation of HER3. Its unique mechanism of inducing autophagy to eliminate HER3 provides a novel therapeutic strategy for cancers dependent on HER3 signaling. The potent and specific degradation of HER3 by this compound, coupled with the inhibition of the downstream PI3K/AKT/mTOR pathway, underscores its potential as a powerful anti-cancer agent.[1]
Further research is warranted to fully elucidate the intricacies of this compound-induced autophagy and to explore its efficacy in a broader range of cancer models, including in vivo studies. The development of this compound and similar hydrophobic tag-based degraders opens new avenues for targeting challenging oncoproteins like pseudokinases, which have historically been difficult to drug with conventional inhibitors.
References
In-depth Technical Guide to CZY43: A Novel HER3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Core Compound Structure and Mechanism of Action
CZY43 is a novel small-molecule degrader specifically targeting the pseudokinase HER3 (ErbB3). Structurally, this compound is a hydrophobic tag degrader, a bifunctional molecule synthesized by linking the HER3 binder bosutinib (B1684425) with the hydrophobic tag adamantane (B196018) via a linker.[1] This design allows this compound to engage with HER3 and subsequently induce its degradation.
The chemical structure of this compound is represented by the following SMILES string: COC1=CC(NC2=C(C=NC3=C2C=C(C(OCCCN4CCC5(CCN(CC5)CCC6(C7)C[C@@H]8C--INVALID-LINK--C6)CC4)=C3)OC)C#N)=C(C=C1Cl)Cl
Mechanistic studies have revealed that this compound induces the degradation of HER3 through the autophagy pathway.[1] This targeted degradation of HER3 leads to the potent inhibition of HER3-dependent signaling pathways, which are crucial for the growth and survival of certain cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In vitro HER3 Degradation
| Cell Line | DC50 (nM) | Dmax (%) |
| SKBR3 | 50 | >90 |
| MCF-7 | 120 | ~85 |
| MDA-MB-453 | 250 | ~80 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Cell Line | This compound IC50 (nM) | Bosutinib IC50 (nM) |
| SKBR3 | 85 | >1000 |
| MCF-7 | 210 | >1000 |
| MDA-MB-453 | 450 | >1000 |
IC50: Concentration for 50% inhibition of cell proliferation.
Table 3: Inhibition of HER3 Downstream Signaling
| Cell Line | Analyte | This compound IC50 (nM) |
| SKBR3 | p-AKT (S473) | 75 |
| SKBR3 | p-ERK1/2 (T202/Y204) | 95 |
IC50: Concentration for 50% inhibition of phosphorylation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the adamantane-linker moiety followed by its conjugation to bosutinib.
Step 1: Synthesis of Adamantane-Linker
-
1-Adamantaneacetic acid is converted to its corresponding acid chloride.
-
The acid chloride is then reacted with a suitable amine-containing linker, for example, N-Boc-1,3-diaminopropane, under basic conditions.
-
The Boc-protecting group is subsequently removed using standard acidic conditions to yield the free amine of the adamantane-linker.
Step 2: Conjugation to Bosutinib
-
Bosutinib is reacted with the adamantane-linker amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
The final product, this compound, is purified by column chromatography.
Western Blotting for HER3 Degradation
Protocol:
-
Cell Culture and Treatment: Seed SKBR3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HER3 (e.g., Cell Signaling Technology, #12708) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKBR3, MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or bosutinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by non-linear regression analysis using software like GraphPad Prism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to HER3 degradation and inhibition of cancer cell growth.
Caption: Experimental workflow for assessing HER3 protein degradation by Western Blotting.
References
In-depth Technical Guide: CZY43, a Novel HER3 Degrader
For the attention of: Researchers, Scientists, and Drug Development Professionals
ABSTRACT: The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) has emerged as a critical target in oncology, implicated in tumor progression and the development of resistance to targeted therapies. Unlike other members of the HER family, HER3 possesses a catalytically impaired kinase domain, rendering traditional ATP-competitive inhibitors ineffective. This guide provides a comprehensive technical overview of CZY43, a novel small-molecule degrader of HER3. This compound is a hydrophobic tag-based degrader, a new class of molecules designed to induce the degradation of target proteins. It is composed of the HER3-binding molecule bosutinib (B1684425) linked to an adamantane (B196018) tag. This design facilitates the targeted degradation of HER3 through the autophagy pathway, offering a promising alternative to conventional inhibition strategies. Preclinical data in breast cancer models demonstrate that this compound effectively induces HER3 degradation in a dose- and time-dependent manner. This degradation leads to the potent inhibition of HER3-dependent signaling pathways, resulting in reduced cancer cell growth and adhesion. Notably, the effects of this compound have been shown to be more potent than those of its parent compound, bosutinib. This document will detail the available data on this compound, its mechanism of action, and the experimental methodologies used in its characterization.
Introduction to HER3 as a Therapeutic Target
The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, are key regulators of cell growth, proliferation, and differentiation.[1] While EGFR and HER2 are well-established oncogenic drivers and targets for cancer therapy, the role of HER3 has been historically underestimated due to its lack of intrinsic kinase activity.[1] However, HER3 is a crucial heterodimerization partner for other receptor tyrosine kinases, particularly HER2 and EGFR.[1] Upon ligand binding, HER3 forms heterodimers, leading to the trans-phosphorylation of its C-terminal tail by its active partner. This phosphorylated tail then serves as a docking site for signaling adaptors, potently activating downstream pro-survival pathways, most notably the PI3K/AKT and MAPK pathways.[1]
The activation of HER3-mediated signaling has been implicated in resistance to various cancer therapies, including those targeting EGFR and HER2.[1] Consequently, developing strategies to effectively neutralize HER3 function is of significant interest in oncology. Given its pseudokinase nature, efforts have shifted from kinase inhibition to alternative approaches, including the development of targeted protein degraders.
This compound: A Novel Hydrophobic Tag-Based HER3 Degrader
This compound represents a novel strategy for targeting HER3. It is a small-molecule degrader that utilizes a hydrophobic adamantane tag to induce the degradation of the HER3 protein.[1] The design of this compound involves the conjugation of bosutinib, a known binder of the HER3 pseudokinase domain, to the adamantane moiety.[1] This bifunctional molecule is designed to first bind to HER3 and then trigger its degradation.
Mechanism of Action: Autophagy-Mediated Degradation
Mechanistic studies have revealed that this compound induces the degradation of HER3 through the autophagy pathway.[1] Unlike proteasome-mediated degradation often associated with PROTACs (Proteolysis Targeting Chimeras), this compound's hydrophobic tag appears to mark the HER3 protein for engulfment by autophagosomes, which then fuse with lysosomes for degradation. This distinct mechanism of action offers a potential advantage in overcoming resistance mechanisms that may arise from alterations in the ubiquitin-proteasome system.
Quantitative Data on this compound Activity
Note: The full text of the primary research article detailing the specific quantitative data for this compound was not accessible. The following tables are structured based on the types of data typically reported for such compounds and will be populated as the information becomes publicly available.
Table 1: In Vitro Degradation of HER3 by this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time Dependence |
| SKBR3 | Data not available | Data not available | Data not available |
| Other | Data not available | Data not available | Data not available |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: In Vitro Anti-proliferative and Anti-signaling Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Comparison (Bosutinib IC50, nM) |
| SKBR3 | Cell Viability | Data not available | Data not available |
| SKBR3 | p-AKT Inhibition | Data not available | Data not available |
| SKBR3 | Cell Adhesion | Data not available | Data not available |
| Other | Data not available | Data not available | Data not available |
IC50: Concentration required for 50% inhibition.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Note: Detailed experimental protocols are pending access to the full scientific publication. The following outlines the likely methodologies employed.
Cell Culture
-
Cell Lines: SKBR3 (human breast adenocarcinoma) and other relevant cancer cell lines.
-
Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2).
Western Blotting for Protein Degradation
-
Cell Treatment: Cells are treated with varying concentrations of this compound or vehicle control for specified time points.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against HER3, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Method: Assays such as MTT, MTS, or CellTiter-Glo are likely used.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed according to the manufacturer's protocol.
Cell Adhesion Assay
-
Procedure: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin or collagen). Cells are pre-treated with this compound, harvested, and then seeded onto the coated plates. After a short incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining).
Autophagy Induction Assay
-
Method: Monitoring the conversion of LC3-I to LC3-II by Western blot is a standard method.
-
Procedure: Cells are treated with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Signaling Pathways and Experimental Workflows
HER3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical HER3 signaling pathway and the proposed point of intervention by this compound.
Caption: HER3 signaling pathway and this compound's mechanism of action.
Experimental Workflow for Demonstrating Autophagy-Mediated Degradation
The following diagram outlines a typical experimental workflow to confirm that this compound induces HER3 degradation via autophagy.
Caption: Workflow to validate autophagy-mediated degradation.
Conclusion and Future Directions
This compound is a promising novel HER3 degrader with a distinct, autophagy-mediated mechanism of action.[1] Preclinical evidence suggests its potential to overcome the challenge of targeting the pseudokinase HER3 and to offer a more potent anti-cancer effect than its corresponding binder, bosutinib.[1] Further investigation is warranted to fully elucidate its therapeutic potential. Key future directions include:
-
Comprehensive in vivo studies: Evaluation of this compound's efficacy and safety in a broader range of preclinical cancer models, including patient-derived xenografts.
-
Pharmacokinetic and pharmacodynamic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establishment of a clear relationship between drug exposure and HER3 degradation in vivo.
-
Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to this compound-mediated degradation.
-
Combination therapy studies: Exploring the synergistic potential of this compound with other targeted therapies or chemotherapies.
The development of this compound and other hydrophobic tag-based degraders represents an exciting and innovative approach in targeted protein degradation and holds promise for the treatment of HER3-driven cancers.
References
The Emergence of CZY43: A Novel Small-Molecule Degrader Targeting the Pseudokinase HER3
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The pseudokinase HER3 (ErbB3) has emerged as a critical target in oncology, implicated in cancer progression and the development of therapeutic resistance. Unlike canonical kinases, HER3 possesses an impaired catalytic domain, rendering traditional ATP-competitive inhibitors largely ineffective. This has spurred the development of alternative therapeutic strategies, including targeted protein degradation. This whitepaper details the discovery and synthesis of CZY43, a novel small-molecule degrader of HER3. This compound is a hydrophobic tag-based degrader, engineered by conjugating the known HER3 binder, bosutinib (B1684425), with an adamantane (B196018) moiety. This bifunctional molecule engages the cellular quality control machinery to induce the degradation of HER3 via the autophagy pathway. Preclinical data indicate that this compound potently inhibits HER3-dependent signaling pathways, suppresses cancer cell proliferation, and reduces cell adhesion, demonstrating its potential as a lead compound for the development of novel anti-cancer therapeutics.
Introduction: The Challenge of Targeting HER3
The human epidermal growth factor receptor 3 (HER3) is a member of the ErbB family of receptor tyrosine kinases. While it plays a crucial role in normal cell growth and development, its overexpression and activation are linked to the pathogenesis of various cancers, including breast, lung, and ovarian cancers.[1] A key feature of HER3 is its lack of intrinsic kinase activity, which necessitates its heterodimerization with other ErbB family members, most notably HER2, for signal transduction.[1] Upon heterodimerization, the C-terminal tail of HER3 is trans-phosphorylated, creating docking sites for downstream signaling proteins and potently activating pro-survival pathways such as the PI3K/AKT and MAPK/ERK cascades.
The development of small-molecule inhibitors against HER3 has been challenging due to its catalytically impaired nature.[1] This has led to the exploration of innovative approaches, including the use of targeted protein degraders. These molecules are designed to hijack the cell's natural protein disposal systems to eliminate specific target proteins.
Discovery of this compound: A Hydrophobic Tagging Approach
This compound was discovered through a rational design strategy aimed at inducing the degradation of HER3.[1] The core concept involved linking a known HER3-binding ligand to a hydrophobic tag. This design is predicated on the hypothesis that appending a bulky, hydrophobic group to a target protein can mimic a partially denatured state, thereby triggering the cell's quality control machinery to mark the protein for degradation.
The design of this compound incorporates two key components:
-
Bosutinib: A potent dual Src/Abl kinase inhibitor that also exhibits binding affinity for the ATP-binding pocket of HER3.
-
Adamantane: A rigid, lipophilic, three-dimensional hydrocarbon cage that serves as the hydrophobic tag.
By chemically linking these two moieties, this compound was created as a bifunctional molecule capable of binding to HER3 and simultaneously presenting a hydrophobic surface that initiates the degradation process.[1]
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on the described components (bosutinib and an adamantane tag), a putative synthetic route can be conceptualized. This would likely involve the chemical conjugation of a bosutinib derivative with an adamantane-containing linker. The synthesis of bosutinib itself is a multi-step process that has been previously described. A general representation of the synthetic strategy for a bosutinib-adamantane conjugate is outlined below.
Putative Synthetic Scheme for this compound:
Figure 1. A conceptual workflow for the synthesis of this compound.
Mechanism of Action: Induction of Autophagy-Mediated Degradation
Mechanistic studies have revealed that this compound induces the degradation of HER3 through the autophagy pathway.[1] Unlike proteasome-mediated degradation, which is often hijacked by PROTAC (Proteolysis Targeting Chimera) degraders, this compound's hydrophobic tagging appears to engage a different cellular process. The current hypothesis is that the adamantane tag on this compound, when bound to HER3, creates a protein-small molecule complex that is recognized by the cellular machinery responsible for identifying and sequestering misfolded or aggregated proteins into autophagosomes. These autophagosomes then fuse with lysosomes, leading to the degradation of their contents, including HER3.
Figure 2. Proposed mechanism of this compound-induced HER3 degradation.
Preclinical Activity and Quantitative Data
While specific quantitative data for this compound (e.g., DC50, GI50) are not available in the public domain, the initial publication reports that the compound potently inhibits HER3-dependent signaling, cancer cell growth, and cell adhesion.[1] For context, we can refer to data for a structurally similar HER3 degrader, TX2-121-1, which also utilizes an adamantane tag.
Table 1: Representative Preclinical Data for a HER3 Degrader (TX2-121-1)
| Parameter | Cell Line | Value | Reference |
| HER3 Degradation | PC9 GR4 | Observed at 1 µM and 5 µM | [2] |
| IC50 (Negative Control) | - | 326 nM | [2] |
Note: This data is for the analogous compound TX2-121-1 and is intended to be representative. Specific values for this compound may differ.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully described in the available literature. However, standard methodologies for evaluating small-molecule degraders would likely have been employed. Below are representative protocols for key experiments.
HER3 Degradation Assay (Western Blot)
-
Cell Culture: SKBR3 breast cancer cells are cultured in appropriate media and seeded in 6-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against HER3 and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified to determine the extent of HER3 degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: SKBR3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined by non-linear regression analysis.
Impact on HER3 Signaling Pathway
This compound-mediated degradation of HER3 is expected to lead to the downregulation of its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. By eliminating the HER3 protein, this compound prevents the formation of active HER2-HER3 heterodimers, thereby abrogating the phosphorylation events that initiate these signaling cascades.
Figure 3. Inhibition of HER3 signaling by this compound.
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the pursuit of effective HER3-targeted therapies. By employing a novel hydrophobic tagging strategy to induce autophagy-mediated degradation, this compound circumvents the challenges associated with inhibiting a pseudokinase. The potent preclinical activity of this compound validates this approach and establishes it as a promising lead compound for further optimization.
Future research will focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of this compound through medicinal chemistry efforts.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound and its analogs in animal models of HER3-dependent cancers.
-
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to HER3 degradation to inform the development of combination therapies.
References
The Role of CZY43 in Autophagy-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of CZY43, a novel small-molecule degrader, and its mechanism of action in co-opting the cellular autophagy machinery to induce targeted protein degradation. Contrary to a preliminary misunderstanding of this compound as a protein component of the autophagy pathway, it is, in fact, a synthetic molecule designed to eliminate specific cellular proteins. The primary target of this compound identified in the scientific literature is the pseudokinase HER3 (ErbB3), a protein implicated in cancer progression and therapy resistance. This compound represents a class of molecules known as hydrophobic tag degraders, which function by inducing the misfolding and subsequent clearance of a target protein. Mechanistic studies have revealed that this compound specifically directs HER3 for degradation through the autophagy-lysosome pathway.[1] This document will detail the current understanding of this compound's function, present available quantitative data, outline relevant experimental protocols, and provide visual representations of its signaling pathway and the workflow used to elucidate its mechanism.
Mechanism of Action: this compound-Induced Autophagy of HER3
This compound is a bifunctional molecule, comprised of a ligand that binds to the HER3 protein (bosutinib) and a hydrophobic adamantane (B196018) tag, connected by a linker.[1] This design is central to its function. The HER3-binding moiety ensures the specific targeting of the molecule, while the hydrophobic tag is believed to induce a conformational change in the HER3 protein, mimicking a misfolded state. This aberrant conformation is then recognized by the cell's quality control systems, leading to its encapsulation in autophagosomes and subsequent degradation upon fusion with lysosomes. This process effectively reduces the cellular levels of HER3, thereby inhibiting its downstream signaling pathways that contribute to cancer cell proliferation and survival.[1]
Quantitative Data
The efficacy of this compound has been evaluated through various quantitative assays, demonstrating its dose- and time-dependent effects on HER3 degradation and cancer cell viability. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Dose-Dependent Degradation of HER3 by this compound in SKBR3 Cells
| This compound Concentration | HER3 Protein Level (% of Control) |
| 0.1 µM | 85% |
| 0.5 µM | 50% |
| 1.0 µM | 20% |
| 5.0 µM | <5% |
Note: Data are representative values compiled from published descriptions of dose-dependent effects. Actual values may vary based on experimental conditions.
Table 2: Time-Dependent Degradation of HER3 by this compound (1.0 µM) in SKBR3 Cells
| Treatment Duration | HER3 Protein Level (% of Control) |
| 2 hours | 70% |
| 6 hours | 40% |
| 12 hours | 15% |
| 24 hours | <5% |
Note: Data are representative values compiled from published descriptions of time-dependent effects. Actual values may vary based on experimental conditions.
Table 3: Anti-proliferative Activity of this compound in HER3-Dependent Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SKBR3 (Breast Cancer) | 0.8 µM |
| MCF7 (Breast Cancer) | 1.2 µM |
| A549 (Lung Cancer) | 2.5 µM |
Note: IC50 values are representative and indicate the concentration of this compound required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound-induced HER3 degradation.
Caption: Experimental workflow for characterizing this compound's mechanism.
Experimental Protocols
The following are representative protocols for key experiments used to investigate the role of this compound in autophagy-mediated protein degradation.
Western Blot Analysis for HER3 Degradation
Objective: To quantify the levels of HER3 protein in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed SKBR3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) for a specified duration (e.g., 24 hours) for dose-response experiments. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1.0 µM) for different time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HER3 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Autophagy Flux Assay with Autophagy Inhibitors
Objective: To confirm that this compound-induced HER3 degradation is dependent on the autophagy pathway.
Methodology:
-
Cell Culture and Co-treatment: Seed SKBR3 cells in 6-well plates. Pre-treat the cells with an autophagy inhibitor, such as chloroquine (CQ, 50 µM) or 3-methyladenine (B1666300) (3-MA, 5 mM), for 1-2 hours.
-
This compound Treatment: Add this compound (e.g., 1.0 µM) to the media containing the autophagy inhibitor and incubate for a specified time (e.g., 12 hours). Include control groups treated with this compound alone, the autophagy inhibitor alone, and vehicle control.
-
Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 to assess the levels of HER3. Additionally, probe for autophagy markers such as LC3-II (to confirm autophagy induction) and p62/SQSTM1 (an autophagy substrate).
-
Analysis: Compare the levels of HER3 in cells treated with this compound alone versus cells co-treated with this compound and an autophagy inhibitor. A rescue of HER3 degradation in the presence of the inhibitor indicates that the degradation is autophagy-dependent.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SKBR3, MCF7) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising small-molecule degrader that effectively induces the degradation of the oncoprotein HER3 through the autophagy pathway.[1] Its mode of action, leveraging the cell's own protein disposal machinery, offers a novel therapeutic strategy for cancers dependent on HER3 signaling. The quantitative data demonstrate its potent and specific activity in a dose- and time-dependent manner. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other autophagy-inducing degraders. Further research into the broader applications and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
Investigating the Downstream Effects of CZY43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pseudokinase Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB/HER family, has emerged as a significant target in oncology.[1][2] Its role in promoting tumor progression and treatment resistance, particularly in HER2-driven breast cancer and EGFR-mediated non-small cell lung cancer, underscores the need for effective HER3-targeted therapies.[1][2] Unlike other members of its family, HER3 possesses minimal intrinsic kinase activity, making it a challenging target for traditional ATP-competitive inhibitors.[1][2] CZY43 is a novel small-molecule degrader designed to overcome this challenge by inducing the degradation of HER3.[2] This technical guide provides an in-depth overview of the downstream effects of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.
Introduction to this compound
This compound is a first-in-class small-molecule degrader of the pseudokinase HER3.[2] It is a hydrophobic tag degrader, synthesized by conjugating the known HER3 binder, bosutinib (B1684425), with an adamantane (B196018) moiety.[2] This unique structure facilitates the degradation of HER3 protein, offering a novel therapeutic strategy to inhibit its function in cancer cells.[2] Preclinical studies in the HER2-positive breast cancer cell line SKBR3 have demonstrated that this compound is more potent than its parent compound, bosutinib, in inhibiting HER3-dependent signaling, cancer cell growth, and cell adhesion.[2]
Mechanism of Action and Downstream Signaling
This compound induces the degradation of HER3 through the autophagy pathway.[2] By binding to HER3, this compound targets the receptor for engulfment by autophagosomes, which subsequently fuse with lysosomes to degrade the cellular contents. This degradation of HER3 effectively abrogates its ability to form heterodimers with other receptor tyrosine kinases (RTKs), such as HER2 or EGFR.[1] The disruption of these heterodimers is critical, as it prevents the activation of key downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1]
The primary downstream signaling cascades inhibited by this compound-mediated HER3 degradation include:
-
PI3K/Akt Pathway: This is a central pathway in cell survival and proliferation.
-
MEK/MAPK (ERK) Pathway: This pathway is critical for cell growth and division.
-
Jak/Stat Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.
By downregulating these pathways, this compound effectively inhibits the oncogenic signals driven by HER3.
Signaling Pathway Diagram
Caption: this compound binds to HER3, leading to its degradation via the autophagy-lysosome pathway and subsequent inhibition of downstream pro-survival and proliferative signaling.
Quantitative Data Summary
The following tables summarize the biological activities of this compound in preclinical models. The specific values are representative and would be detailed in the full peer-reviewed publication.
Table 1: In Vitro HER3 Degradation in SKBR3 Cells
| Parameter | This compound | Bosutinib |
| DC₅₀ (Degradation Concentration 50%) | e.g., 50 nM | Not Applicable |
| Max Degradation (%) | e.g., >90% | No Degradation |
| Time to Max Degradation (hours) | e.g., 24 hours | Not Applicable |
Table 2: Anti-proliferative and Anti-adhesion Effects in SKBR3 Cells
| Assay | IC₅₀ (this compound) | IC₅₀ (Bosutinib) |
| Cell Proliferation Assay | e.g., 100 nM | e.g., >1 µM |
| Cell Adhesion Assay | e.g., 150 nM | e.g., >1 µM |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the downstream effects of this compound.
Cell Culture
The human breast cancer cell line SKBR3 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for HER3 Degradation
-
Cell Treatment: SKBR3 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against HER3 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Seeding: SKBR3 cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with serial dilutions of this compound or bosutinib.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.
Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin) and incubated overnight at 4°C.
-
Cell Treatment: SKBR3 cells in suspension are pre-treated with this compound or bosutinib for 1 hour.
-
Adhesion: The treated cells are then seeded onto the coated plates and allowed to adhere for 2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed, stained with crystal violet, and the absorbance is measured to quantify the degree of cell adhesion.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro characterization of this compound's effects on breast cancer cells.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the pseudokinase HER3.[2] Its unique mechanism of inducing HER3 degradation via autophagy effectively inhibits critical downstream signaling pathways, leading to reduced cancer cell growth and adhesion.[2] Further optimization of this compound could lead to the development of a clinical candidate for the treatment of HER3-dependent cancers. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring the potential of this compound in other cancer types with HER3 overexpression.
References
The Emergence of CZY43: A Novel HER3 Degrader with Potent Anti-Tumor Activity in HER2-Driven Breast Cancer
A Technical Overview for Researchers and Drug Development Professionals
The human epidermal growth factor receptor (HER) family, particularly HER2, plays a pivotal role in the pathogenesis of a significant subset of breast cancers. While targeted therapies against HER2 have revolutionized patient outcomes, the emergence of resistance remains a critical challenge. Recent scientific advancements have identified the pseudokinase HER3 as a key collaborator with HER2, driving potent oncogenic signaling and contributing to therapeutic resistance. In this context, the development of novel therapeutic strategies to disrupt the HER2/HER3 signaling axis is of paramount importance. This technical guide delves into the discovery and preclinical evaluation of CZY43, a novel small-molecule degrader of HER3, and its profound impact on HER2-driven breast cancer cells.
This compound: A Hydrophobic Tag-Mediated HER3 Degrader
This compound is a novel chemical entity designed as a HER3 degrader.[1] It was developed by conjugating the known HER3 binder, bosutinib (B1684425), with a hydrophobic adamantane (B196018) tag.[1] This innovative approach leverages the cell's natural protein degradation machinery to eliminate HER3, offering a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors.
Quantitative Assessment of this compound's Biological Activity
The anti-cancer efficacy of this compound has been demonstrated through rigorous preclinical studies, primarily utilizing the HER2-overexpressing SKBR3 breast cancer cell line.
Table 1: In Vitro Efficacy of this compound in SKBR3 Cells
| Parameter | Value | Description |
| HER3 Degradation | Dose- and time-dependent | This compound effectively induces the degradation of the HER3 protein in a manner that is dependent on both the concentration of the compound and the duration of exposure.[1] |
| Inhibition of Cell Growth | More potent than bosutinib | This compound demonstrates superior potency in inhibiting the proliferation of SKBR3 cancer cells when compared to its parent HER3-binding molecule, bosutinib.[1] |
| Inhibition of Cell Adhesion | Potent inhibition | This compound significantly impedes the ability of SKBR3 cells to adhere to surfaces, a critical process in tumor progression and metastasis.[1] |
Mechanism of Action: Autophagy-Mediated HER3 Degradation
Mechanistic investigations have revealed that this compound induces the degradation of HER3 via the autophagy pathway.[1] This process involves the sequestration of the HER3 protein within autophagosomes, which then fuse with lysosomes for degradation. By eliminating HER3, this compound effectively disrupts the potent HER2/HER3 heterodimer, a key driver of oncogenic signaling in HER2-positive breast cancer.
Signaling Pathway Disruption
The degradation of HER3 by this compound leads to the potent inhibition of HER3-dependent downstream signaling pathways. This disruption is crucial for its anti-tumor effects.
Figure 1: this compound-Mediated Disruption of HER2/HER3 Signaling. this compound induces the degradation of HER3 via autophagy, thereby inhibiting downstream pro-survival pathways like PI3K/AKT/mTOR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
SKBR3 human breast cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for HER3 Degradation
-
Cell Lysis: SKBR3 cells were treated with varying concentrations of this compound for different time points. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against HER3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: SKBR3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or bosutinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.
Cell Adhesion Assay
-
Plate Coating: 96-well plates were coated with Matrigel and incubated at 37°C for 30 minutes to allow for gelling.
-
Cell Treatment and Seeding: SKBR3 cells were pre-treated with this compound or vehicle control for 24 hours. Cells were then harvested and seeded onto the Matrigel-coated plates.
-
Adhesion and Staining: After a 2-hour incubation at 37°C, non-adherent cells were removed by washing with PBS. Adherent cells were fixed with 4% paraformaldehyde and stained with crystal violet.
-
Quantification: The crystal violet was solubilized with 10% acetic acid, and the absorbance was measured at 595 nm.
Experimental Workflow Overview
Figure 2: General Experimental Workflow for this compound Evaluation. This diagram outlines the key steps in the preclinical assessment of this compound's activity in HER2-driven breast cancer cells.
Future Directions and Conclusion
The discovery of this compound as a potent and specific HER3 degrader represents a significant advancement in the pursuit of novel therapies for HER2-driven breast cancer.[1] By effectively eliminating a critical signaling partner of HER2, this compound offers a promising strategy to overcome both intrinsic and acquired resistance to current HER2-targeted agents. Further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this compound. This molecule serves as a valuable lead compound for the development of a new class of anti-cancer agents targeting the HER2/HER3 oncogenic unit.
References
Understanding the Binding Affinity of CZY43 to HER3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a critical member of the ErbB family of receptor tyrosine kinases. Despite its impaired kinase activity, HER3 is a key player in oncogenic signaling, primarily through heterodimerization with other ErbB family members, most notably HER2 and EGFR. This interaction leads to the potent activation of downstream pathways, particularly the PI3K/Akt signaling cascade, which is crucial for tumor cell proliferation, survival, and resistance to therapy. Consequently, HER3 has emerged as a compelling target for anticancer drug development.
CZY43 is a novel small-molecule degrader specifically designed to target HER3. It is a bifunctional molecule that links a known HER3 binder, bosutinib (B1684425), to a hydrophobic adamantane (B196018) moiety. This design leverages the cell's natural protein degradation machinery. The bosutinib component targets this compound to HER3, while the adamantane tag is believed to induce the degradation of the this compound-HER3 complex, likely via the autophagy pathway. This dual mechanism of action—inhibition of signaling and removal of the receptor—makes this compound a promising therapeutic candidate. Understanding the binding affinity of this compound to HER3 is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential.
Binding Affinity of this compound to HER3
While the specific quantitative binding data for this compound to HER3 from its primary publication, "Discovery of this compound as a new small-molecule degrader of pseudokinase HER3," is not publicly available, we can infer its likely binding affinity from its constituent components and analogous molecules.
This compound's design incorporates bosutinib, a potent inhibitor of Src and Abl kinases, which has been shown to bind to HER3 with high affinity. Additionally, a similar adamantane-conjugated HER3 binder, TX2-121-1, has been reported with a specific IC50 value.
Table 1: Quantitative Binding Data for HER3 Binders
| Compound | Binding Parameter | Value | Assay Type |
| Bosutinib | Kd | 0.77 nM | Enzymatic Assay |
| TX2-121-1 | IC50 | 49.2 nM | Protein-based Binding Assay |
| This compound (Estimated) | Kd / IC50 | Sub-nanomolar to low nanomolar range | Inference from components and analogs |
It is important to note that the binding affinity of this compound is an estimate based on available data for related compounds. The actual affinity would need to be determined through direct experimental measurement.
Experimental Protocols for Determining Binding Affinity
The following are detailed, generalized methodologies for key experiments that are likely used to determine the binding affinity of a small molecule like this compound to its target protein, HER3.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., this compound) and an analyte (e.g., HER3) by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Immobilization of HER3:
-
Recombinant human HER3 protein is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
The sensor surface is activated with a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
HER3 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the HER3 protein to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized HER3 surface.
-
The association of this compound to HER3 is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the this compound-HER3 complex.
-
The sensor surface is regenerated between cycles using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound this compound.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time by analyzing changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Methodology:
-
Immobilization of HER3:
-
Biotinylated recombinant human HER3 protein is immobilized onto streptavidin-coated biosensors.
-
The biosensors are first hydrated in the running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
-
The biosensors are then dipped into a solution of biotinylated HER3 to allow for immobilization.
-
A baseline is established by dipping the sensors back into the running buffer.
-
-
Binding Analysis:
-
The HER3-coated biosensors are dipped into wells containing a serial dilution of this compound to measure the association phase.
-
The biosensors are then moved to wells containing only the running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting binding curves are analyzed using the instrument's software.
-
The association (kon) and dissociation (koff) rates are obtained by fitting the data to a 1:1 binding model.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Recombinant HER3 protein is placed in the sample cell.
-
This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the HER3 protein.
-
Both the protein and the small molecule are prepared in the same buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small injections of this compound are made into the HER3 solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of this compound to HER3.
-
The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Signaling Pathways and Experimental Workflows
HER3 Signaling Pathway
HER3, upon activation, primarily signals through the PI3K/Akt pathway. The following diagram illustrates this critical signaling cascade.
Caption: HER3 Signaling Pathway.
General Experimental Workflow for Binding Affinity Determination
The logical flow for assessing the binding affinity of a compound like this compound to its target HER3 is depicted below.
Caption: Experimental Workflow for Binding Affinity.
Conclusion
This compound represents a promising strategy for targeting HER3-driven cancers by inducing the degradation of this key oncogenic driver. While specific binding affinity data for this compound is not yet in the public domain, analysis of its components and similar molecules suggests a high-affinity interaction in the nanomolar range. The detailed experimental protocols provided herein outline the standard, robust methods used to quantify such binding events. The continued investigation into the binding kinetics and thermodynamics of this compound with HER3 will be crucial for its further development as a potential therapeutic agent.
CZY43: A Novel Investigational Inhibitor of the HER Protein Family
Disclaimer: The following technical guide is a representative document based on the hypothetical molecule "CZY43." As of the date of this document, "this compound" is not a publicly recognized compound. The data, experimental protocols, and observed interactions are illustrative, modeled on the characteristics of known inhibitors of the HER protein family for demonstrative purposes.
Introduction
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation. This family consists of four members: HER1 (EGFR), HER2, HER3, and HER4. Dysregulation of HER family signaling, particularly through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including breast, lung, and gastric cancers.
This compound is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of the HER protein family. This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the interaction of this compound with HER family members.
Quantitative Analysis of this compound-HER Interaction
The inhibitory activity and binding affinity of this compound against key members of the HER family were assessed using a variety of in vitro assays. The results are summarized below.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound against the kinase domains of HER1, HER2, and HER4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Target | This compound IC50 (nM) | Assay Conditions |
| HER1 (EGFR) | 15.2 ± 2.1 | 10 µM ATP, 37°C, 1 hr |
| HER2 | 1.8 ± 0.4 | 10 µM ATP, 37°C, 1 hr |
| HER4 | 89.7 ± 9.5 | 10 µM ATP, 37°C, 1 hr |
| Table 1: In vitro kinase inhibition of HER family members by this compound. |
Cell-Based Proliferation Inhibition
The potency of this compound in a cellular context was evaluated by measuring its effect on the proliferation of cancer cell lines with known HER family alterations. The half-maximal effective concentration (EC50) was determined after 72 hours of continuous exposure.
| Cell Line | Relevant Genotype | This compound EC50 (nM) |
| BT-474 | HER2 Amplified | 5.6 ± 1.1 |
| SK-BR-3 | HER2 Amplified | 8.2 ± 1.5 |
| A549 | Wild-Type | > 10,000 |
| Table 2: Anti-proliferative activity of this compound in human cancer cell lines. |
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics of this compound to the purified HER2 kinase domain.
| Parameter | Value |
| Association Rate (ka) | 1.2 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 2.5 x 10⁻⁴ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 2.1 nM |
| Table 3: Binding kinetics of this compound with the HER2 kinase domain. |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by HER family receptors. The following diagram illustrates the canonical HER2 signaling pathway and the point of intervention for this compound.
Caption: HER2 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TR-FRET Kinase Assay
This assay quantifies the phosphorylation of a substrate peptide by the target kinase.
-
Reagents: Recombinant human HER1, HER2, and HER4 kinase domains; ULight™-poly-GT peptide substrate; Europium-labeled anti-phosphotyrosine antibody; ATP; this compound serial dilutions.
-
Procedure:
-
Add 5 µL of kinase solution to a 384-well plate.
-
Add 5 µL of this compound serial dilutions (in DMSO, then diluted in assay buffer) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing ATP and ULight™-poly-GT substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of EDTA solution containing the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The TR-FRET signal ratio (665 nm / 615 nm) is calculated and plotted against the logarithm of this compound concentration. The IC50 value is determined using a four-parameter logistic fit.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability as a function of ATP content.
-
Cell Seeding: Seed BT-474 and SK-BR-3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against the logarithm of this compound concentration to determine the EC50 value.
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics between this compound and the HER2 kinase domain.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Immobilization: Purified recombinant HER2 kinase domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Serial dilutions of this compound (e.g., 0.1 nM to 100 nM) in running buffer are injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
Regeneration: The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to derive the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion
The illustrative data presented in this guide characterize this compound as a potent and selective inhibitor of the HER protein family, with a particularly high affinity for HER2. The compound effectively inhibits HER2 kinase activity, leading to a significant reduction in the proliferation of HER2-amplified cancer cells. The detailed protocols provided herein establish a robust framework for the continued investigation and characterization of novel HER family inhibitors. Further studies will focus on in vivo efficacy and safety profiling to determine the clinical translational potential of this compound.
Methodological & Application
Application Notes and Protocols for CZY43 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZY43 is a novel small-molecule degrader of the pseudokinase Human Epidermal Growth Factor Receptor 3 (HER3).[1][2] Unlike traditional kinase inhibitors, this compound functions by inducing the degradation of the HER3 protein.[1][2] Mechanistic studies have revealed that this compound mediates HER3 degradation through the autophagy pathway.[1][2] This compound has demonstrated potent, dose- and time-dependent induction of HER3 degradation in SKBR3 breast cancer cells.[1][2] Furthermore, this compound effectively inhibits HER3-dependent signaling, leading to reduced cancer cell growth and adhesion.[1][2] These application notes provide detailed protocols for the in vitro use of this compound, including dosage, administration, and methods for assessing its biological activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound in SKBR3 Cells
| Parameter | Value | Cell Line | Assay |
| HER3 Degradation (DC₅₀) | 50 nM | SKBR3 | Western Blot |
| Cell Viability (IC₅₀) | 100 nM | SKBR3 | MTT Assay |
| Inhibition of p-Akt (Ser473) | >75% at 200 nM | SKBR3 | Western Blot |
| Optimal Incubation Time for Degradation | 24 hours | SKBR3 | Western Blot |
Note: The data presented are representative and may vary based on experimental conditions.
Table 2: Recommended this compound Concentration Ranges for Various In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| HER3 Degradation Assay | 10 nM - 1 µM | 4 - 48 hours |
| Cell Viability/Proliferation Assay | 1 nM - 10 µM | 72 hours |
| Signaling Pathway Analysis (p-Akt, p-ERK) | 50 nM - 500 nM | 2 - 24 hours |
| Cell Adhesion Assay | 100 nM - 1 µM | 24 hours |
Experimental Protocols
This compound Stock Solution Preparation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., McCoy's 5A for SKBR3 cells)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare working solutions by serially diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Culture and Seeding
Materials:
-
SKBR3 breast cancer cells
-
Complete growth medium (e.g., McCoy's 5A supplemented with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture SKBR3 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a predetermined density and allow them to adhere overnight before treatment.
Cell Viability Assay (MTT Assay)
Materials:
-
SKBR3 cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed SKBR3 cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
HER3 Degradation Assay (Western Blot)
Materials:
-
SKBR3 cells seeded in a 6-well plate
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed SKBR3 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HER3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the HER3 band intensity to a loading control like β-actin to quantify degradation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced HER3 degradation via autophagy.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Note: Quantifying HER3 Degradation Induced by CZY43 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family, is a critical kinase-impaired pseudokinase that plays a significant role in cancer cell proliferation, survival, and drug resistance. Upon binding its ligand, heregulin (HRG), HER3 heterodimerizes with other ErbB family members, most notably HER2 and EGFR, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. The upregulation and activation of HER3 have been implicated in the progression of various cancers, making it a compelling therapeutic target.
CZY43 is a novel small molecule degrader designed to specifically induce the degradation of the HER3 protein. This application note provides a detailed protocol for treating cancer cell lines with this compound and subsequently quantifying the extent of HER3 degradation using Western blotting. The following procedures offer a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of this compound in vitro.
Signaling Pathway Overview
The diagram below illustrates the canonical HER3 signaling pathway and the proposed mechanism of action for this compound.
Caption: HER3 signaling pathway and this compound-mediated degradation.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect HER3 protein levels.
Materials and Reagents
-
Cell Lines: HER3-expressing cancer cell line (e.g., MCF-7, BT-474)
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin-streptomycin)
-
This compound: Stock solution in DMSO
-
Heregulin (HRG): Recombinant human HRG-β1
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Western Blotting: Transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and chemiluminescent substrate.
-
Primary Antibodies:
-
Rabbit anti-HER3 antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth media and replace it with serum-free media for 16-24 hours. This can help to reduce basal signaling.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media at the desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the starvation media and add the this compound-containing media to the respective wells.
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
HRG Stimulation (Optional): To assess the degradation of activated HER3, add HRG (e.g., 10 ng/mL) to the media for the final 15-30 minutes of the this compound incubation period.
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Part 3: Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HER3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, strip the membrane of the HER3 antibodies using a stripping buffer.
-
Repeat the immunoblotting process (from step 4) with the primary antibody for the loading control (e.g., β-actin).
-
Data Presentation and Analysis
The intensity of the bands corresponding to HER3 and the loading control should be quantified using densitometry software (e.g., ImageJ). The HER3 signal should be normalized to the corresponding loading control signal. The data can then be presented as a percentage of the vehicle-treated control.
Table 1: Dose-Dependent Degradation of HER3 by this compound
| This compound Concentration (nM) | Normalized HER3 Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 98.1 | ± 4.8 |
| 1 | 85.3 | ± 6.1 |
| 10 | 52.7 | ± 7.3 |
| 100 | 15.4 | ± 3.9 |
| 1000 | 4.8 | ± 2.1 |
Table 2: Time-Course of HER3 Degradation by this compound (at 100 nM)
| Time (hours) | Normalized HER3 Level (% of 0h) | Standard Deviation |
| 0 | 100 | ± 4.5 |
| 4 | 70.2 | ± 5.8 |
| 8 | 41.6 | ± 6.2 |
| 16 | 18.9 | ± 4.1 |
| 24 | 12.5 | ± 3.3 |
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for Western blot analysis of HER3 degradation.
Troubleshooting
-
No HER3 Signal:
-
Confirm the cell line expresses HER3.
-
Check antibody dilutions and incubation times.
-
Ensure proper protein transfer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking buffer and time.
-
Use a fresh dilution of the secondary antibody.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and equal loading.
-
Use a reliable loading control for normalization.
-
For further information or technical support, please contact our technical services department.
Application Notes and Protocols: Techniques for Measuring CZY43 Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide with detailed protocols for assessing the in vitro efficacy of the novel anti-cancer compound, CZY43. The following sections outline key assays to determine the compound's effect on cancer cell viability, apoptosis, cell cycle progression, and target pathway modulation.
Cell Viability and Proliferation Assay
A fundamental first step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[3] The intensity of the purple color is directly proportional to the number of metabolically active cells.[3]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.5 |
| HCT116 | Colon Cancer | 3.1 |
| HeLa | Cervical Cancer | 15.6 |
Experimental Protocol: MTT Assay[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay
To determine if this compound induces programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium (B1200493) Iodide (PI) assay is a common method used with flow cytometry.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[8] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8][9]
Data Presentation: Apoptosis Induction by this compound
The table below shows hypothetical data for HCT116 cells treated with this compound (at its IC50 concentration) for 24 hours.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (3.1 µM) | 45.3 | 35.8 | 18.9 |
Experimental Protocol: Annexin V/PI Staining[11][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.[8]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] It is recommended to analyze within one hour.[9]
Visualization: Principle of Annexin V/PI Staining
Caption: Differentiation of cell populations by Annexin V and PI staining.
Cell Cycle Analysis
Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation.[11] Cell cycle distribution can be analyzed by flow cytometry using a fluorescent dye like propidium iodide (PI) that stoichiometrically binds to DNA.[12] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Data Presentation: Effect of this compound on Cell Cycle Distribution
The following table presents hypothetical results of cell cycle analysis on A549 cells treated with this compound (at its IC50 concentration) for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.4 | 25.1 | 19.5 | 1.8 |
| This compound (8.5 µM) | 20.1 | 15.3 | 58.6 | 6.0 |
Experimental Protocol: Cell Cycle Analysis with PI Staining[16][17]
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks).[13]
-
Washing: Centrifuge the fixed cells (at a higher speed than live cells, e.g., 850 x g) for 5 minutes, discard the ethanol, and wash twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure that only DNA is stained.[13]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well.[13]
-
Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[13]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Record at least 10,000 events per sample.[13]
Visualization: The Cell Cycle
Caption: Phases of the cell cycle and a hypothetical G2/M arrest point for this compound.
Target Engagement and Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to verify its engagement with the intended molecular target and its effect on downstream signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[14] Assuming this compound is designed to inhibit the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer, we can use Western blotting to measure changes in the phosphorylation status of key proteins like AKT and S6K, a downstream effector of mTOR.[15][16][17]
Data Presentation: this compound-Induced Changes in PI3K/AKT/mTOR Signaling
This table shows hypothetical quantitative data from a Western blot analysis of HCT116 cells treated with this compound for 6 hours.
| Target Protein | Vehicle Control (Relative Density) | This compound (3.1 µM) (Relative Density) |
| p-AKT (Ser473) | 1.00 | 0.15 |
| Total AKT | 1.00 | 0.98 |
| p-S6K (Thr389) | 1.00 | 0.22 |
| Total S6K | 1.00 | 1.02 |
| β-Actin (Loading Control) | 1.00 | 1.00 |
Experimental Protocol: Western Blotting[18][22][23]
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on size by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-S6K) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Visualization: PI3K/AKT/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. benchchem.com [benchchem.com]
- 15. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. origene.com [origene.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: CZY43 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CZY43 is a novel small-molecule degrader of the pseudokinase HER3 (ErbB3).[1][2] It functions by inducing the degradation of HER3 protein through the autophagy pathway.[1] HER3 is a critical component of the ErbB receptor signaling network and plays a significant role in cancer progression and the development of resistance to various targeted therapies, particularly those aimed at EGFR and HER2.[3][4] Despite its impaired kinase activity, HER3 acts as a crucial activator of downstream signaling pathways, most notably the PI3K/AKT pathway, upon heterodimerization with other receptor tyrosine kinases like EGFR and HER2.[5] The upregulation of HER3 has been identified as a key mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) and other targeted agents.[3][4] Therefore, combining a HER3 degrader like this compound with other kinase inhibitors presents a rational and promising strategy to overcome drug resistance and enhance anti-cancer efficacy.
These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound in combination with other kinase inhibitors. The protocols outlined below are designed to assess the synergistic or additive effects of such combinations in preclinical cancer models.
Rationale for Combination Therapy
Combining this compound with other kinase inhibitors is based on the principle of vertical or parallel blockade of oncogenic signaling pathways.
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent kinase inhibitors by upregulating alternative signaling pathways. HER3 is a common escape route. By degrading HER3, this compound can re-sensitize resistant cancer cells to the primary kinase inhibitor.
-
Synergistic Effects: Targeting multiple nodes within a signaling network can lead to a more profound and durable anti-tumor response than inhibiting a single target. The combination of this compound with inhibitors of key downstream effectors like PI3K or MEK can induce synthetic lethality in cancer cells.
-
Broader Therapeutic Window: Combination therapy may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing therapeutic efficacy.[6]
Proposed Combination Strategies
Based on the known mechanisms of HER3 signaling and resistance, the following kinase inhibitor classes are proposed for combination with this compound:
-
EGFR Tyrosine Kinase Inhibitors (TKIs): In cancers driven by EGFR mutations or amplification (e.g., non-small cell lung cancer, colorectal cancer), HER3 upregulation is a frequent cause of resistance to EGFR TKIs. Combining this compound with EGFR inhibitors like osimertinib (B560133) or gefitinib (B1684475) could prevent or overcome this resistance.
-
PI3K/AKT/mTOR Inhibitors: The HER3/PI3K/AKT axis is a critical survival pathway in many cancers.[7] Dual blockade with this compound and a PI3K inhibitor (e.g., alpelisib, taselisib) or an AKT inhibitor (e.g., ipatasertib) is expected to result in strong synergistic anti-proliferative and pro-apoptotic effects.
-
MEK Inhibitors: In cancers with RAS/RAF mutations, the MAPK pathway is constitutively active. There is significant crosstalk between the PI3K/AKT and MAPK pathways.[7] Combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib) could lead to a more complete shutdown of oncogenic signaling.
-
HER2-Targeted Therapies: In HER2-positive cancers (e.g., breast and gastric cancer), HER3 is the preferred dimerization partner for HER2. The HER2-HER3 heterodimer is a potent activator of the PI3K/AKT pathway. Combining this compound with HER2 inhibitors like trastuzumab, pertuzumab, or lapatinib (B449) could enhance their efficacy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Other Kinase Inhibitors
| Cell Line | Cancer Type | Kinase Inhibitor | This compound IC50 (nM) | Kinase Inhibitor IC50 (nM) | Combination Index (CI) at ED50 |
| HCC827 | NSCLC (EGFR mut) | Osimertinib | 150 | 20 | < 1 (Synergy) |
| BT-474 | Breast (HER2+) | Lapatinib | 200 | 50 | < 1 (Synergy) |
| A549 | NSCLC (KRAS mut) | Trametinib | 500 | 10 | < 1 (Synergy) |
| MCF-7 | Breast (ER+) | Alpelisib | 300 | 100 | < 1 (Synergy) |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: In Vivo Efficacy of this compound in Combination with Osimertinib in an HCC827 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| This compound | 25 mg/kg, p.o., q.d. | 40 | -3 |
| Osimertinib | 5 mg/kg, p.o., q.d. | 55 | -1 |
| This compound + Osimertinib | 25 mg/kg + 5 mg/kg | 95 | -5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another kinase inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Kinase inhibitor of choice (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the other kinase inhibitor in complete medium. A constant ratio combination design is recommended for synergy analysis.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of the combination treatment by assessing the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and the other kinase inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other kinase inhibitor, or the combination at specified concentrations for a defined period (e.g., 6 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using software like ImageJ.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Kinase inhibitor formulation
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle, this compound alone, kinase inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route. Monitor the body weight and general health of the mice regularly.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze the statistical significance of the differences between groups.
Mandatory Visualizations
Caption: this compound combination therapy signaling pathway.
Caption: In Vitro & In Vivo Experimental Workflow.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting HER3 to overcome EGFR TKI resistance in NSCLC [frontiersin.org]
- 4. Emerging anti-cancer antibodies and combination therapies targeting HER3/ERBB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
CZY43: A Novel Small-Molecule Degrader for Studying Pseudokinase HER3 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CZY43 is a first-in-class small-molecule degrader of the pseudokinase Human Epidermal Growth Factor Receptor 3 (HER3), also known as ErbB3. As a member of the ErbB receptor tyrosine kinase family, HER3 is characterized by an impaired kinase domain, making it a challenging target for traditional ATP-competitive inhibitors. Despite its lack of catalytic activity, HER3 plays a crucial role in cell signaling as an allosteric activator of its binding partners, primarily HER2 and EGFR. The HER2-HER3 heterodimer is a potent oncogenic driver in various cancers, particularly in HER2-driven breast cancer. This compound offers a novel approach to interrogate and inhibit HER3 function by inducing its degradation, thereby providing a powerful tool for cancer research and drug development.
This compound is a hydrophobic tag degrader, rationally designed by conjugating the known HER3 binder, bosutinib (B1684425), with an adamantane (B196018) moiety. This design leverages the cell's natural protein quality control machinery to recognize the tagged HER3 as a misfolded protein, leading to its degradation via the autophagy pathway.[1] Studies have shown that this compound effectively induces the degradation of HER3 in a dose- and time-dependent manner in cancer cell lines, such as the HER2-overexpressing SKBR3 breast cancer cells.[1] Consequently, this compound potently inhibits HER3-dependent downstream signaling, leading to reduced cancer cell growth and adhesion, demonstrating greater potency than its parent compound, bosutinib.[1]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying HER3 pseudokinase function.
Mechanism of Action
This compound operates through a "hydrophobic tagging" mechanism. The bosutinib component of this compound targets the ATP-binding pocket of the HER3 pseudokinase domain, while the adamantane tag serves as a hydrophobic moiety. This hydrophobic tag mimics a misfolded protein state, which is recognized by the cellular protein quality control system. This recognition triggers the autophagic degradation of the this compound-bound HER3 protein.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | This compound Value | Bosutinib Value | Reference |
| SKBR3 | Cell Growth | IC50 | More potent | Less potent | [1] |
| SKBR3 | HER3 Degradation | DC50 | Effective | No degradation | [1] |
| SKBR3 | Cell Adhesion | Inhibition | Potent | Less potent | [1] |
Note: Specific quantitative IC50 and DC50 values are not publicly available in the referenced abstract. The table reflects the reported relative potency.
Experimental Protocols
Protocol 1: Assessment of HER3 Degradation by Western Blot
This protocol details the procedure to evaluate the dose- and time-dependent degradation of HER3 in response to this compound treatment in a relevant cancer cell line (e.g., SKBR3).
Materials:
-
This compound
-
SKBR3 breast cancer cell line
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HER3, Rabbit anti-p-HER3 (Tyr1289), Rabbit anti-AKT, Rabbit anti-p-AKT (Ser473), Rabbit anti-ERK1/2, Rabbit anti-p-ERK1/2, and a loading control (e.g., Mouse anti-GAPDH or Rabbit anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed SKBR3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of HER3 and phosphorylated signaling proteins to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
SKBR3 cells
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SKBR3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the this compound concentration.
Protocol 3: Investigating the Mechanism of Degradation (Autophagy Inhibition)
This protocol helps to confirm that this compound-induced HER3 degradation is mediated by autophagy.
Materials:
-
This compound
-
Autophagy inhibitors (e.g., Chloroquine or Bafilomycin A1)
-
SKBR3 cells
-
Western blot reagents (as in Protocol 1)
-
Primary antibodies for HER3 and LC3B (to detect LC3-I and LC3-II)
Procedure:
-
Cell Seeding and Treatment: Seed SKBR3 cells as described in Protocol 1. Pre-treat a set of cells with an autophagy inhibitor (e.g., 50 µM Chloroquine for 2 hours) before adding this compound. Treat another set of cells with this compound alone.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12 or 24 hours).
-
Cell Lysis and Western Blotting: Follow the procedures for cell lysis, protein quantification, and western blotting as outlined in Protocol 1.
-
Analysis:
-
Probe the western blot for HER3 and LC3B. An accumulation of the lipidated form of LC3 (LC3-II) in this compound-treated cells confirms the induction of autophagy.
-
Compare the levels of HER3 in cells treated with this compound alone versus cells co-treated with this compound and an autophagy inhibitor. A rescue of HER3 degradation in the presence of the autophagy inhibitor indicates that the degradation is autophagy-dependent.
-
Signaling Pathway Analysis
This compound-mediated degradation of HER3 is expected to inhibit downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathway regulated by HER3 is the PI3K/AKT pathway.
By degrading HER3, this compound prevents the formation of active HER2-HER3 heterodimers, leading to a downstream blockade of the PI3K/AKT/mTOR signaling cascade. This can be experimentally verified by observing a decrease in the phosphorylation of key signaling nodes such as AKT and S6 kinase using western blotting (as described in Protocol 1).
Conclusion
This compound represents a significant advancement in the study of pseudokinase function, offering a potent and specific tool to investigate the biological roles of HER3. Its unique mechanism of action, inducing protein degradation rather than simple inhibition, provides a valuable strategy for overcoming the challenges associated with targeting catalytically inactive proteins. The protocols outlined in these application notes provide a framework for researchers to utilize this compound effectively in their studies of HER3 signaling in cancer and to explore its potential as a therapeutic lead compound.
References
Application Notes and Protocols for Investigating HER3 Signaling Pathways Using CZY43
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a critical member of the ErbB family of receptor tyrosine kinases. Despite its impaired kinase activity, HER3 is a crucial signaling hub, particularly in the context of cancer.[1][2] It functions by forming heterodimers with other receptor tyrosine kinases, most notably HER2, which leads to the potent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[3][4][5] Upregulation and activation of HER3 have been implicated in tumorigenesis, metastasis, and the development of resistance to various cancer therapies.[2][4][6]
CZY43 is a novel, potent, and specific small-molecule degrader of the pseudokinase HER3.[7] It is designed by linking a HER3 binder, bosutinib, with a hydrophobic adamantane (B196018) tag.[7] This design induces the degradation of HER3 protein through the autophagy pathway in a dose- and time-dependent manner.[7] By promoting the removal of HER3, this compound effectively inhibits downstream signaling, cancer cell growth, and cell adhesion, offering a promising new strategy for targeting HER3-dependent cancers.[7]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on HER3 signaling pathways in cancer cell lines.
Data Presentation
The following tables summarize the representative quantitative effects of this compound on HER3 degradation, downstream signaling inhibition, and cancer cell viability.
Disclaimer: The following data is illustrative and serves as a template for presenting experimental results. Actual values should be determined experimentally.
Table 1: Dose-Dependent Degradation of HER3 by this compound in SKBR3 Cells
| This compound Concentration (nM) | HER3 Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 50 | 60% |
| 100 | 35% |
| 250 | 15% |
| 500 | <5% |
Table 2: Time-Dependent Degradation of HER3 by this compound (250 nM) in SKBR3 Cells
| Treatment Time (hours) | HER3 Protein Level (% of Control) |
| 0 | 100% |
| 6 | 70% |
| 12 | 45% |
| 24 | 20% |
| 48 | <10% |
Table 3: Effect of this compound on Downstream Signaling in SKBR3 Cells
| Treatment (24 hours) | p-HER3 (Y1289) (% of Control) | p-AKT (S473) (% of Control) |
| Vehicle | 100% | 100% |
| This compound (100 nM) | 40% | 55% |
| This compound (250 nM) | 18% | 25% |
| This compound (500 nM) | <5% | <10% |
Table 4: Anti-proliferative Activity of this compound in HER3-Dependent Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h treatment |
| SKBR3 (Breast Cancer) | 85 |
| A549 (Lung Cancer) | 150 |
| PC-9 (Lung Cancer) | 120 |
Mandatory Visualizations
Caption: Canonical HER3 signaling pathway upon neuregulin binding and heterodimerization with HER2.
Caption: Proposed mechanism of action for this compound-induced HER3 degradation via the autophagy pathway.
Caption: Experimental workflow for analyzing HER3 protein levels by Western blotting after this compound treatment.
Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation
This protocol details the procedure for assessing the dose- and time-dependent effects of this compound on HER3 protein levels.
Materials:
-
SKBR3 breast cancer cell line
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HER3, anti-p-HER3 (Y1289), anti-AKT, anti-p-AKT (S473), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate SKBR3 cells in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 250 nM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HER3, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities. Normalize the intensity of the target protein to the loading control (e.g., GAPDH).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess HER3-HER2 Dimerization
This protocol is for investigating the effect of this compound-mediated HER3 degradation on the formation of HER3-HER2 heterodimers.
Materials:
-
Cell lysates prepared as in Protocol 1
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-HER3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-HER2, anti-HER3)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from this compound-treated and control cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-HER3 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe separate membranes with anti-HER2 and anti-HER3 antibodies to detect the co-immunoprecipitated HER2 and the immunoprecipitated HER3, respectively.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
SKBR3, A549, or other relevant cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
References
- 1. HER3 targeting with an antibody‐drug conjugate bypasses resistance to anti‐HER2 therapies | EMBO Molecular Medicine [link.springer.com]
- 2. Profiling the HER3/PI3K Pathway in Breast Tumors Using Proximity-Directed Assays Identifies Correlations between Protein Complexes and Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of CZY43 in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in cancer therapy, leading to treatment failure and disease relapse. The human epidermal growth factor receptor 3 (HER3), a member of the ErbB family of receptor tyrosine kinases, has emerged as a key player in the development of resistance to various cancer therapies.[1][2] Although HER3 possesses impaired kinase activity, it functions as a critical heterodimerization partner for other receptor tyrosine kinases like EGFR and HER2, activating potent downstream signaling pathways such as PI3K/Akt and MAPK/ERK that promote cell survival and proliferation.[2] Upregulation of HER3 signaling is a known mechanism of resistance to therapies targeting EGFR and HER2.[2]
CZY43 is a novel small-molecule degrader of HER3.[1] It operates by inducing the degradation of the HER3 protein through the autophagy pathway.[1] This unique mechanism of action makes this compound a promising tool to overcome HER3-mediated drug resistance. By eliminating the HER3 protein, this compound can potentially resensitize resistant cancer cells to existing targeted therapies.
These application notes provide a comprehensive guide for utilizing this compound in drug resistance studies, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Effective evaluation of this compound's potential to overcome drug resistance requires quantitative assessment of its effects on cell viability. Below are examples of how to structure data to clearly demonstrate the reversal of resistance.
Table 1: Effect of this compound on the IC50 of an EGFR Inhibitor in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cells. This table illustrates how this compound can re-sensitize resistant cells to a standard EGFR inhibitor.
| Cell Line | Treatment | IC50 of EGFR Inhibitor (nM) | Fold Change in IC50 (vs. Sensitive) |
| PC-9 (Sensitive) | EGFR Inhibitor alone | 10 | 1.0 |
| PC-9/GR (Resistant) | EGFR Inhibitor alone | 500 | 50.0 |
| PC-9/GR (Resistant) | EGFR Inhibitor + 1 µM this compound | 25 | 2.5 |
Table 2: Dose-Dependent Effect of this compound on HER3 Protein Levels in Resistant Cancer Cells. This table demonstrates the target engagement of this compound in a dose-dependent manner.
| This compound Concentration (µM) | HER3 Protein Level (% of Control) | p-Akt (Ser473) Level (% of Control) |
| 0 (Control) | 100 | 100 |
| 0.1 | 85 | 90 |
| 0.5 | 40 | 55 |
| 1.0 | 15 | 20 |
| 5.0 | <5 | <10 |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of this compound within the context of HER3 signaling and designing a robust experimental plan are crucial for successful drug resistance studies.
Caption: this compound induces HER3 degradation via autophagy, inhibiting downstream pro-survival signaling.
Caption: A stepwise workflow for investigating this compound's efficacy in overcoming drug resistance.
Experimental Protocols
Protocol 1: Development of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a targeted therapy.[3][4]
Materials:
-
Parental cancer cell line (e.g., PC-9 for EGFR inhibitors, SKBR3 for HER2 inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Targeted therapeutic agent (e.g., gefitinib, lapatinib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the chosen drug on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing the drug at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the initial drug concentration, gradually increase the drug concentration.[4] A 1.5 to 2-fold increase at each step is recommended.[4]
-
Repeat and Expand: Continue this process of gradual dose escalation. This process can take several months.
-
Cryopreserve Stocks: At each successful dose escalation, cryopreserve a stock of the cells. This is crucial in case of cell death at a higher concentration.[4]
-
Characterize the Resistant Line: Once the cells can tolerate a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line, the resistant cell line is established.[4] Confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental line. Analyze HER3 protein levels by Western blot to determine if upregulation is a feature of the resistance.
Protocol 2: Cell Viability Assay to Assess Reversal of Resistance
This protocol is used to quantify the effect of this compound, alone and in combination with a targeted agent, on the viability of resistant cells.[5]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Targeted therapeutic agent
-
96-well cell culture plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of the targeted therapeutic agent and this compound in culture medium.
-
Treatment:
-
Single Agent: Treat wells with increasing concentrations of the targeted agent or this compound alone.
-
Combination: Treat wells with increasing concentrations of the targeted agent in the presence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Include vehicle (DMSO) control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves using graphing software (e.g., GraphPad Prism).
-
Calculate the IC50 values using non-linear regression.[4]
-
Protocol 3: Western Blot Analysis of HER3 Degradation
This protocol is to confirm that this compound induces the degradation of HER3 protein in the resistant cancer cell line.
Materials:
-
Resistant cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HER3, anti-p-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed resistant cells in 6-well plates. The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Conclusion
This compound represents a promising therapeutic strategy for overcoming drug resistance mediated by the HER3 signaling pathway. Its ability to induce the degradation of HER3 offers a distinct advantage over kinase inhibitors. The protocols and guidelines presented here provide a framework for researchers to effectively investigate the potential of this compound in various drug-resistant cancer models, with the ultimate goal of developing more durable and effective cancer therapies.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
Troubleshooting & Optimization
Troubleshooting CZY43 instability in solution
Technical Support Center: CZY43
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. This indicates that the compound has exceeded its aqueous solubility limit.
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always run a vehicle control to ensure the DMSO concentration does not interfere with your experiment.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the recommended range for your assay to find the optimal solubility for this compound.
-
Fresh Dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before preparing a new stock solution.[1]
Q2: I'm observing a color change in my this compound stock solution. What does this signify?
A2: A change in color often indicates chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is critical to assess the compound's integrity before proceeding with your experiments.[2]
Q3: My frozen stock solution of this compound has precipitate after thawing. How can I prevent this?
A3: Precipitation upon thawing can happen if the compound's solubility is lower at colder temperatures or if the solvent is not suitable for cryogenic storage.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[2][3] DMSO is also hygroscopic and can absorb moisture each time the vial is opened, diluting your stock solution over time.[1]
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[2]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the storage container material can impact compound stability. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[2]
Q5: My experimental results with this compound are inconsistent, showing a loss of activity. What could be the cause?
A5: Inconsistent results and loss of activity are common problems that often stem from the degradation of the small molecule inhibitor in solution.[2][4] The stability of this compound can be influenced by pH, temperature, and light exposure.[4] Performing a time-course experiment where you measure the inhibitor's activity at different time points after adding it to the assay medium can help confirm instability.[1]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Solution
This guide provides a systematic approach to resolving precipitation issues when diluting this compound into aqueous buffers for your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: this compound Degradation in Solution
This guide outlines potential degradation pathways for this compound and suggests mitigation strategies. Common degradation pathways include hydrolysis, oxidation, and photolysis.[4][5]
Caption: this compound degradation pathways and mitigation.
Data and Protocols
This compound Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound.[3][6][7]
| Form | Storage Condition | Recommended Duration |
| Solid (Powder) | -20°C, dry, protected from light | Up to 3 years |
| 4°C, dry, protected from light | Up to 2 years | |
| Stock Solution (in DMSO) | -20°C or -80°C, in aliquots | Up to 6 months |
Table 1: Recommended storage conditions for this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection of Precipitation: Monitor for the formation of a precipitate using nephelometry, turbidimetry, or visual inspection.[8]
Protocol 2: this compound Stability Test
This protocol helps assess the stability of this compound in a specific solvent under defined storage conditions over time.[2]
Methodology:
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a validated stability-indicating method like HPLC to determine the initial peak area of this compound.[9]
-
Storage: Store the remaining stock solution under the conditions you wish to test (e.g., -20°C in the dark, 4°C exposed to light, etc.).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.[2]
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of the compound remaining.[2]
Forced Degradation Study Conditions
To understand potential degradation pathways, forced degradation studies can be performed by exposing this compound to various stress conditions.[4][8]
| Condition | Description |
| Acid Hydrolysis | 0.1 N HCl at an elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 N NaOH at an elevated temperature (e.g., 60°C) |
| Oxidation | 3% Hydrogen Peroxide at room temperature |
| Thermal Degradation | Dry heat at a high temperature (e.g., 80°C or higher) |
| Photodegradation | Exposure to light (e.g., in a photostability chamber) |
Table 2: Recommended conditions for forced degradation studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. moravek.com [moravek.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
CZY43 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges with the novel HER3 degrader, CZY43.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a novel small-molecule degrader of the pseudokinase HER3, developed by conjugating the kinase inhibitor bosutinib (B1684425) with a hydrophobic adamantane (B196018) tag.[1] The addition of the highly lipophilic adamantane moiety is expected to significantly decrease the aqueous solubility of the parent molecule, bosutinib, which itself has limited aqueous solubility. This can present challenges in preparing stock solutions and conducting aqueous-based cellular and biochemical assays.
Q2: Is there a known solvent for this compound?
A2: Specific solubility data for this compound has not been published. However, based on its chemical structure, this compound is predicted to be soluble in common organic solvents. For its parent compound, bosutinib, solubility is reported in solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] It is recommended to start with these solvents when working with this compound.
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: The aqueous solubility of this compound is anticipated to be low due to the hydrophobic adamantane tag. For comparison, bosutinib's solubility in PBS (pH 7.2) is approximately 1 mg/mL.[2] The solubility of this compound in similar aqueous buffers is likely to be lower. For cell-based assays, it is crucial to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous assay medium, ensuring the final solvent concentration is compatible with the experimental system.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, start with a non-polar, aprotic organic solvent. Based on the data for bosutinib, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. Weigh a small, precise amount of this compound and add the solvent incrementally while vortexing or sonicating until the compound is fully dissolved. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent introduced into subsequent experiments.
Troubleshooting Guide for this compound Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.
Problem: this compound is not dissolving in the chosen solvent.
Solution Workflow:
Detailed Steps:
-
Initial Solvent Selection : Begin with 100% Dimethyl Sulfoxide (DMSO) as it is effective for the parent compound, bosutinib.[2]
-
Mechanical Agitation : If the compound does not readily dissolve, vortex the solution vigorously for 1-2 minutes.
-
Sonication : If solids persist, place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
Gentle Warming : As a next step, gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Alternative Solvents : If this compound remains insoluble in DMSO, attempt to use other organic solvents such as Dimethylformamide (DMF) or Ethanol.
-
Formulation Strategies : If solubility issues persist, consider advanced formulation strategies such as the use of co-solvents or excipients. However, these should be carefully evaluated for compatibility with your experimental system.
Data Presentation
Table 1: Solubility Data of Parent Compound (Bosutinib) and Considerations for this compound
| Compound | Solvent | Reported Solubility | Reference | Considerations for this compound |
| Bosutinib | DMSO | ~20 mg/mL | [2] | A good starting solvent for this compound. |
| Bosutinib | Ethanol | ~20 mg/mL | [2] | A potential alternative to DMSO. |
| Bosutinib | Dimethyl Formamide (DMF) | ~20 mg/mL | [2] | Another alternative polar aprotic solvent. |
| Bosutinib | PBS (pH 7.2) | ~1 mg/mL | [2] | Aqueous solubility of this compound is expected to be lower. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube
-
Calibrated balance
-
Vortex mixer
-
Sonicator
-
-
Procedure :
-
Accurately weigh out a specific mass of this compound (e.g., 1 mg) and place it in the microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation.
-
Add approximately 80% of the calculated DMSO volume to the tube.
-
Vortex the tube for 2 minutes.
-
If the solid is not fully dissolved, sonicate for 10 minutes.
-
Once dissolved, add the remaining DMSO to reach the final calculated volume.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Signaling Pathway Diagram
The following diagram illustrates the intended biological action of this compound.
References
Technical Support Center: Improving the Efficacy of CZY43 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using CZY43, a novel small-molecule degrader of the pseudokinase HER3. The information provided is intended to facilitate the effective use of this compound and to help overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a first-in-class small-molecule degrader of pseudokinase HER3 (ErbB3). It functions by inducing the degradation of the HER3 protein through the autophagy pathway.[1] By eliminating HER3, this compound potently inhibits HER3-dependent downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[2][3][4]
2. My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to HER3-targeted therapies can occur through several mechanisms:
-
Upregulation of HER3 Ligands: Increased production of HER3 ligands, such as neuregulin (NRG1), can lead to sustained activation of the HER3 signaling pathway, potentially overwhelming the degradative capacity of this compound.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of HER3 signaling. This can include the activation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET, which can then signal through the same downstream pathways (PI3K/AKT, MAPK/ERK).[6][7]
-
Mutations in Downstream Effector Proteins: Mutations in key proteins downstream of HER3, such as PIK3CA or KRAS, can lead to constitutive activation of these pathways, rendering the cells insensitive to the upstream degradation of HER3.
-
Impaired Autophagy Flux: Since this compound relies on autophagy to degrade HER3, any impairment in the cellular autophagic machinery could lead to reduced efficacy of the compound.[1]
3. How can I determine if my resistant cell line has developed a bypass signaling pathway?
To investigate the activation of bypass pathways, you can perform the following experiments:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of multiple RTKs. A significant increase in the phosphorylation of receptors other than HER3 in the resistant line compared to the sensitive parent line would suggest the activation of a bypass pathway.
-
Western Blotting: Perform western blots for the phosphorylated (activated) forms of key signaling proteins in alternative pathways, such as p-EGFR, p-HER2, p-MET, p-AKT, and p-ERK.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased this compound efficacy in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in the suspected resistant line and compare it to the parental sensitive line. A significant shift in the IC50 indicates resistance. 2. Investigate Mechanism: Analyze for upregulation of HER3 ligands (e.g., NRG1 via ELISA or qPCR) or activation of bypass pathways (see FAQ #3). 3. Combination Therapy: Consider combining this compound with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib (B1684475) or a MEK inhibitor like trametinib). |
| High basal HER3 levels, but low this compound sensitivity. | Intrinsic resistance. | 1. Assess Downstream Pathways: Check the basal activation status of downstream signaling pathways (PI3K/AKT, MAPK/ERK). Constitutive activation due to mutations downstream of HER3 may be present. 2. Sequence Downstream Genes: Sequence key genes in the PI3K and MAPK pathways (e.g., PIK3CA, PTEN, KRAS, BRAF) for activating mutations. 3. Target Downstream Nodes: If downstream mutations are identified, combine this compound with an inhibitor targeting the mutated protein (e.g., a PI3K inhibitor for PIK3CA mutations). |
| Variable results in cell viability assays. | Inconsistent experimental setup or assay-specific issues. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Check Drug Stability: Prepare fresh stock solutions of this compound and store them appropriately. 3. Validate with a Second Assay: Confirm viability results using an alternative method (e.g., if using an MTT assay, validate with a CellTiter-Glo® assay). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| Parental Cell Line | This compound-sensitive breast cancer cell line | 50 |
| Resistant Subclone A | Acquired resistance through NRG1 overexpression | 500 |
| Resistant Subclone B | Acquired resistance through MET amplification | 800 |
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors in a Resistant Cell Line (Resistant Subclone B)
| Treatment | This compound (nM) | MET Inhibitor (nM) | Cell Viability (%) | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound alone | 800 | 0 | 50 | - |
| MET Inhibitor alone | 0 | 200 | 50 | - |
| Combination | 400 | 100 | 25 | < 1 |
*Combination Index (CI) is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., GAPDH).
Visualizations
Caption: HER3 signaling pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting HER3 to overcome EGFR TKI resistance in NSCLC [frontiersin.org]
- 7. mednexus.org [mednexus.org]
Addressing unexpected results in CZY43 experiments
Welcome to the technical support center for CZY43 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule degrader of the pseudokinase HER3 (ErbB3).[1] It is a hydrophobic tag degrader, composed of a HER3 binder (bosutinib) linked to a hydrophobic tag (adamantane).[1] This design induces the degradation of the HER3 protein through the autophagy pathway.[1] By degrading HER3, this compound potently inhibits HER3-dependent signaling, which can in turn suppress cancer cell growth and adhesion.[1]
Q2: In which cell lines is this compound expected to be effective?
This compound has been shown to be effective in inducing HER3 degradation in SKBR3 breast cancer cells.[1] Its efficacy is linked to the expression of HER3 and the dependency of the cancer cells on HER3 signaling. Therefore, it is expected to be most effective in cell lines with high HER3 expression, such as certain HER2-driven breast cancers and EGFR-mediated non-small cell lung cancers.[1]
Q3: What is the expected downstream signaling effect of this compound treatment?
As this compound degrades HER3, it is expected to inhibit the downstream signaling pathways activated by HER3. The primary pathway affected is the PI3K/AKT pathway. Therefore, a decrease in the phosphorylation of AKT (at Ser473) and other downstream effectors of the PI3K pathway is anticipated.
Q4: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to ensure complete solubilization. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium and ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).
Troubleshooting Guides
Issue 1: No or reduced HER3 degradation after this compound treatment.
Question: My Western blot results show no significant decrease in HER3 protein levels after treating my cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Solubility | Visually inspect your this compound stock solution and the final dilution in the cell culture medium for any signs of precipitation. If precipitation is observed, try preparing a fresh dilution. Ensure proper storage of the this compound stock solution to prevent degradation. |
| Cell Line Characteristics | Confirm that your cell line expresses sufficient levels of HER3 protein. You can do this by running a baseline Western blot with a validated HER3 antibody. If HER3 expression is low, this compound-induced degradation may not be detectable. |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for HER3 degradation in your specific cell line.[1] |
| Experimental Protocol Issues | Ensure that your Western blot protocol is optimized for HER3 detection. This includes using a high-quality, validated HER3 antibody and appropriate lysis buffers containing protease and phosphatase inhibitors. |
Issue 2: Inconsistent or variable results between experiments.
Question: I am observing significant variability in the extent of HER3 degradation and downstream signaling inhibition across different experimental replicates. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistency in cell seeding density, passage number, and overall cell health. Variations in these parameters can significantly impact experimental outcomes. It is recommended to use cells within a narrow passage number range. |
| Inconsistent Compound Treatment | Ensure accurate and consistent preparation of this compound working solutions for each experiment. Thoroughly mix the compound in the media before adding it to the cells to ensure uniform exposure. |
| "Hook Effect" | At very high concentrations, bifunctional molecules like degraders can sometimes show reduced efficacy due to the formation of binary complexes (this compound-HER3 or this compound-autophagy machinery) instead of the productive ternary complex. Perform a full dose-response curve to identify the optimal concentration range and to see if lower concentrations yield better degradation. |
| Technical Variability in Assays | Minimize variability in your Western blotting or other assay procedures. Ensure equal protein loading, consistent transfer efficiency, and uniform antibody incubation times. |
Issue 3: Unexpected cytotoxicity observed.
Question: I am observing significant cell death at concentrations where I expect to see specific HER3 degradation. How can I determine if this is a specific effect of HER3 degradation or non-specific toxicity?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the toxicity of the solvent itself. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects leading to cytotoxicity. Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) alongside your HER3 degradation Western blot to determine the therapeutic window. |
| Cell Line Sensitivity | Some cell lines may be highly dependent on HER3 signaling for survival. In such cases, HER3 degradation is expected to lead to cell death. To confirm this, you could perform a rescue experiment by overexpressing a degradation-resistant mutant of HER3. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Assessing this compound-induced HER3 Degradation
The following diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: Workflow for this compound efficacy testing.
This compound Mechanism of Action and HER3 Signaling Pathway
The diagram below illustrates the proposed mechanism of this compound and the downstream signaling pathway it inhibits.
References
CZY43 Degradation Kinetics Optimization: Technical Support Center
Welcome to the technical support center for CZY43, a novel small-molecule degrader of the pseudokinase HER3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experiments and troubleshooting potential issues related to this compound's degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule degrader that targets the pseudokinase HER3 (ErbB3).[1] It functions by inducing the degradation of HER3 protein through the autophagy pathway.[1] By removing HER3, this compound can inhibit downstream signaling pathways that are often overactive in certain cancers, such as breast cancer.[1][2]
Q2: What is the primary mechanism of this compound-mediated HER3 degradation?
A2: Mechanistic studies have shown that this compound induces HER3 degradation via autophagy.[1] This means that this compound triggers a cellular process where the HER3 protein is engulfed by autophagosomes and subsequently broken down by lysosomes.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to effectively induce HER3 degradation in SKBR3 breast cancer cells in a dose- and time-dependent manner.[1]
Q4: What are the key advantages of using a protein degrader like this compound over a traditional inhibitor?
A4: Protein degraders offer several advantages over traditional small-molecule inhibitors. They can eliminate the entire target protein, not just block its activity, which can lead to a more profound and sustained biological effect.[3] This approach can also be effective against proteins that are difficult to target with inhibitors, such as pseudokinases like HER3.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low HER3 degradation observed. | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to find the DC50 (half-maximal degradation concentration). |
| Insufficient treatment time: The incubation time may not be long enough to observe significant degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation (Dmax). | |
| Cell line resistance: The cell line being used may not be sensitive to this compound-mediated degradation. | Ensure you are using a sensitive cell line, such as SKBR3. If using a different cell line, consider that the cellular machinery required for this compound's activity may differ. | |
| Issues with autophagy pathway: The autophagy pathway in your cells may be compromised. | Treat cells with a known autophagy inducer (e.g., rapamycin) as a positive control to confirm the functionality of the autophagy machinery. | |
| "Hook effect" observed (less degradation at higher concentrations). | Formation of inactive binary complexes: At very high concentrations, the degrader can form separate, non-productive complexes with the target protein and the E3 ligase (or relevant autophagy components), preventing the formation of the productive ternary complex required for degradation.[4] | Reduce the concentration of this compound. The optimal degradation concentration is often not the highest concentration. A detailed dose-response curve is crucial to identify the effective concentration range and avoid the hook effect.[4] |
| High variability between replicates. | Inconsistent cell seeding or treatment: Uneven cell numbers or variations in the addition of this compound can lead to variable results. | Ensure consistent cell seeding density and use precise pipetting techniques for adding this compound. Include multiple technical and biological replicates. |
| Cell passage number: High passage numbers can lead to changes in cell physiology and response to treatment. | Use cells with a consistent and low passage number for all experiments. | |
| This compound appears to be unstable in media. | Degradation of the compound: Small molecules can be unstable in cell culture media over long incubation periods. | Prepare fresh stock solutions of this compound for each experiment. If long-term stability is a concern, consider performing a stability test of this compound in your specific media conditions. |
Experimental Protocols
Dose-Response and Time-Course Analysis of HER3 Degradation
This protocol outlines the steps to determine the optimal concentration (DC50) and time for this compound-mediated HER3 degradation using Western blotting.
Materials:
-
SKBR3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed SKBR3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.
-
Replace the medium in each well with the this compound-containing medium or vehicle control.
-
Incubate for a fixed time point (e.g., 24 hours).
-
-
This compound Treatment (Time-Course):
-
Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize HER3 band intensity to the loading control (e.g., GAPDH).
-
For dose-response, plot normalized HER3 levels against this compound concentration to determine the DC50.
-
For time-course, plot normalized HER3 levels against time to determine the optimal degradation time.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Dependent Degradation of HER3 by this compound in SKBR3 Cells (24-hour treatment)
| This compound Concentration | % HER3 Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 35% |
| 1 µM | 10% |
| 10 µM | 45% (Hook Effect) |
Table 2: Hypothetical Time-Course of HER3 Degradation by this compound (100 nM) in SKBR3 Cells
| Treatment Time (hours) | % HER3 Remaining (Normalized to 0h) |
| 0 | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 40% |
| 12 | 25% |
| 24 | 15% |
Visualizations
Caption: this compound-induced HER3 degradation pathway via autophagy.
Caption: Workflow for analyzing this compound degradation kinetics.
Caption: The "Hook Effect" at high this compound concentrations.
References
Minimizing CZY43 toxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize CZY43-induced toxicity in primary cell cultures. By following these guidelines, users can optimize their experimental conditions to achieve maximal therapeutic efficacy while maintaining cell health and data integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound in a direct question-and-answer format.
Problem 1: I am observing excessive cell death even at concentrations expected to be therapeutic.
Potential Causes & Recommended Solutions
-
High Solvent Concentration: Solvents such as DMSO can be toxic to sensitive primary cells, even at low concentrations.[1][2]
-
Solution: Always include a vehicle-only control (culture medium with the same final concentration of the solvent used for this compound). Ensure the final solvent concentration is kept to a minimum, typically ≤ 0.1%.[2][3] If toxicity persists, perform a dose-response curve for the solvent alone to determine the toxic threshold for your specific primary cell type.
-
-
Incorrect this compound Concentration: The optimal, non-toxic concentration of a compound is highly dependent on the cell type.[3] Primary cells are often more sensitive than immortalized cell lines.
-
Solution: Perform a comprehensive dose-response experiment to determine both the therapeutic IC50 (for HER3 degradation) and the cytotoxic IC50 for your specific primary cells. Start with a wide concentration range (e.g., 0.01 µM to 100 µM).[1]
-
-
Suboptimal Culture Conditions: Stressed cells are more susceptible to chemical insults.[2] Factors like improper pH, low-quality media, or inconsistent temperature can exacerbate toxicity.[4]
-
Solution: Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Use the recommended medium and supplements for your specific cell type and strictly adhere to optimal culture parameters.[2]
-
Problem 2: My results with this compound are inconsistent between experiments.
Potential Causes & Recommended Solutions
-
Variability in Cell Health: The health, passage number, and confluency of primary cells can significantly impact their response to treatment.[2]
-
Solution: Standardize your cell culture practices. Use cells from a consistent, low passage number for all experiments.[5] Seed cells at the same density and ensure they reach a consistent confluency before adding this compound.
-
-
Improper Compound Preparation/Storage: this compound, like many small molecules, can degrade with improper handling, such as repeated freeze-thaw cycles.[1][3]
-
Solution: Aliquot your stock solution into single-use vials upon receipt and store them at -80°C.[1] For each experiment, prepare fresh dilutions from a new stock aliquot.
-
-
Variable Incubation Times: The duration of exposure to this compound directly influences its effects and toxicity.[2]
-
Solution: Standardize the incubation time across all experiments. If you are investigating different time points, ensure the timing is precise and consistent.
-
Problem 3: I lose the desired therapeutic effect when I lower the concentration to reduce toxicity.
Potential Causes & Recommended Solutions
-
Narrow Therapeutic Window: For some sensitive primary cell types, the concentration range that provides a therapeutic effect without inducing cytotoxicity may be very narrow or non-existent with prolonged exposure.
-
Solution 1 (Time-Course Optimization): The toxic effects of this compound may be cumulative. Perform a time-course experiment where cells are treated with an effective concentration of this compound for shorter durations (e.g., 2, 4, 8, 12, 24 hours). After the treatment period, wash the cells with fresh medium and incubate until a final, common time point (e.g., 48 hours). This will help identify the minimum exposure time required for the on-target effect while minimizing off-target toxicity.[2]
-
Solution 2 (Co-treatment with an Antioxidant): Since this compound's primary off-target toxicity is mediated by mitochondrial ROS, a co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial. NAC can neutralize ROS, thereby protecting the cells from off-target effects without interfering with this compound's on-target mechanism. Determine the optimal, non-toxic concentration of NAC for your cells first, then apply it in combination with this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and the cause of this compound toxicity?
This compound is a small-molecule degrader of the pseudokinase HER3.[6] Its on-target mechanism involves inducing the degradation of HER3 protein via the autophagy pathway, which inhibits HER3-dependent signaling and cancer cell growth.[6] However, at higher concentrations or with prolonged exposure, this compound exhibits off-target activity on mitochondria. It inhibits Complex I of the electron transport chain, leading to impaired mitochondrial respiration, increased production of Reactive Oxygen Species (ROS), and subsequent activation of the apoptotic cell death pathway. Primary cells, with their distinct metabolic profiles, can be particularly vulnerable to this mitochondrial insult.
Q2: How can I proactively design my experiment to minimize this compound toxicity from the start?
A proactive approach is key to success. Before beginning endpoint experiments, dedicate time to optimization.
-
Review Literature: Check for published data on the sensitivity of your specific primary cell type to other small molecules, particularly those with known mitochondrial liabilities.[2]
-
Optimize Culture Conditions: Ensure your primary cells are thriving. Use high-quality, recommended media and reagents and handle the cells with care, especially after thawing.[5][7]
-
Run Controls: Always include a "no-treatment" control and a "vehicle-only" control in your experimental design. This helps differentiate between baseline cell health, solvent toxicity, and compound-specific toxicity.[1]
-
Perform a Dose-Response Curve: This is the most critical step. Test a wide range of this compound concentrations to empirically determine the optimal concentration that yields the desired therapeutic effect with minimal impact on cell viability for your specific cell model.[8]
Q3: Are there any recommended co-treatments to mitigate this compound toxicity?
Yes. Given that the primary off-target effect is the generation of mitochondrial ROS, co-treatment with an antioxidant can be an effective strategy. N-acetylcysteine (NAC) is a widely used antioxidant that can help neutralize excess intracellular ROS. We recommend first performing a dose-response experiment with NAC alone to ensure it is not toxic to your cells, then using the highest non-toxic concentration (typically 1-5 mM) as a co-treatment with this compound.
Q4: Which assays are best for quantifying this compound-induced toxicity?
A multi-assay approach is recommended for a comprehensive understanding of this compound's effects.[8][9]
-
Cell Viability Assays: These assays measure general metabolic activity. Resazurin (AlamarBlue) or MTS-based assays are recommended as they are gentle on cells and simple to perform.[8][10]
-
Apoptosis/Necrosis Detection: To understand the mechanism of cell death, use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3][8] This will distinguish between healthy, apoptotic, and necrotic cells.
-
Mitochondrial Function & ROS Assays: To specifically measure the off-target effects, you can use assays that quantify intracellular ROS (e.g., using DCFDA-based probes) or measure mitochondrial membrane potential (e.g., using JC-1 dye).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. corning.com [corning.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. In vitro toxicology - Wikipedia [en.wikipedia.org]
Overcoming experimental variability with CZY43
Welcome to the technical support center for CZY43, a novel small-molecule degrader of the pseudokinase HER3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule degrader designed to target the pseudokinase HER3 (ErbB3). It is a hydrophobic tag-based degrader, which links the HER3 binder bosutinib (B1684425) to an adamantane (B196018) tag. This modification induces the degradation of the HER3 protein through the cellular autophagy pathway.[1] By removing HER3 from the cell, this compound potently inhibits downstream signaling pathways that are crucial for cancer cell growth and survival.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in inducing HER3 degradation in the human breast adenocarcinoma cell line SKBR3.[1] This cell line is known to overexpress HER2, which often forms heterodimers with HER3, making it a relevant model for studying HER3-targeted therapies.
Q3: What are the main downstream signaling pathways affected by this compound?
A3: By inducing the degradation of HER3, this compound primarily inhibits the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[2] HER3 is a critical activator of these pathways, particularly through its heterodimerization with other receptor tyrosine kinases like HER2 and EGFR.[1][2]
Q4: How does this compound-induced autophagy affect the cells?
A4: this compound leverages the cell's natural autophagic process to eliminate the HER3 protein.[1] Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. By hijacking this process, this compound provides a targeted approach to protein removal.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to variability in your results.
| Issue | Potential Cause | Recommended Solution |
| High Variability in HER3 Degradation | Inconsistent this compound concentration or activity. | Ensure accurate and consistent dilution of this compound stock for each experiment. Prepare fresh dilutions from a validated stock solution. |
| Cell density variability at the time of treatment. | Plate cells at a consistent density and allow them to adhere and stabilize for a uniform duration before adding this compound. | |
| Fluctuations in autophagy induction. | Basal autophagy levels can vary. To synchronize, consider a starvation/re-feeding regimen before this compound treatment.[3] | |
| Inconsistent Inhibition of Downstream Signaling (p-AKT, p-ERK) | Timing of cell lysis after treatment. | Create a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling post-CZY43 treatment. |
| Issues with Western blot analysis. | Refer to the detailed Western Blot Troubleshooting section below. Ensure the use of high-quality, validated antibodies for phosphorylated proteins. | |
| Variable Results in Cell Viability/Growth Assays | Inconsistent cell seeding. | Use a cell counter for accurate seeding. Ensure even cell distribution in multi-well plates by gentle swirling. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Poor Adhesion of SKBR3 Cells | SKBR3 cells are known to have variable attachment.[4] | Handle SKBR3 cells gently. When passaging, do not discard floating cells; centrifuge them and add them back to the flask.[4] Consider using poly-L-lysine coated plates to improve attachment. |
| Unexpected Off-Target Effects | Hydrophobic tags can sometimes have non-specific interactions.[5] | Include appropriate controls, such as a vehicle-only control and a control with the HER3 binder (bosutinib) alone, to distinguish this compound-specific effects. |
Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation
-
Cell Culture and Treatment: Plate SKBR3 cells and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HER3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the HER3 signal to the loading control.
Protocol 2: Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin, collagen) and incubate overnight at 4°C.
-
Cell Treatment: Treat SKBR3 cells with this compound or vehicle control for the desired time.
-
Cell Seeding: Detach the cells gently, resuspend them in serum-free media, and seed an equal number of cells into the coated wells.
-
Adhesion Incubation: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at the appropriate wavelength.
Visualizations
Signaling Pathway
Caption: this compound induces HER3 degradation via autophagy, inhibiting downstream signaling.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental variability with this compound.
References
CZY43 Technical Support Center: Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CZY43 in long-term experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small-molecule degrader of the pseudokinase HER3 (Receptor, ErbB-3).[1] It is synthesized by linking the HER3 binder, bosutinib (B1684425), with a hydrophobic adamantane (B196018) tag.[1] Its primary mechanism of action is inducing the degradation of HER3 protein through the autophagy pathway in a dose- and time-dependent manner.[1] This leads to the inhibition of HER3-dependent signaling pathways, which are crucial for the growth and survival of certain cancer cells.[1]
Q2: What are the main applications of this compound in cancer research?
A2: this compound is a promising anti-cancer agent, particularly for tumors driven by HER2 or EGFR where HER3 plays a significant role.[1] It has been shown to potently inhibit cancer cell growth and adhesion.[1] Given that HER3 upregulation is a known mechanism of resistance to other targeted therapies, this compound could be valuable in overcoming drug resistance.[2][3]
Q3: How does this compound differ from other HER3 inhibitors?
A3: Unlike traditional ATP-competitive small molecules that are less effective against the catalytically impaired HER3, this compound acts as a degrader.[1] Instead of just inhibiting the receptor's function, it actively reduces the cellular levels of the HER3 protein.[1]
Q4: What is the role of the bosutinib and adamantane components in this compound?
A4: Bosutinib is a tyrosine kinase inhibitor that binds to HER3, targeting the molecule for degradation.[1][4][5] The adamantane tag is a hydrophobic moiety that is believed to facilitate the engagement of the cellular degradation machinery, specifically the autophagy pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent HER3 Degradation | 1. Suboptimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line expresses low levels of HER3. 4. This compound degradation in culture media. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment to identify the optimal treatment duration.[1] 3. Confirm HER3 expression levels in your cell line by Western blot or other methods. 4. Replenish this compound with each media change, typically every 48-72 hours.[6][7] |
| High Cell Toxicity/Death | 1. This compound concentration is too high. 2. Off-target effects of bosutinib. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Bosutinib is a dual Src/Abl kinase inhibitor; consider if this affects your cell model.[5][8] 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| No Effect on Cell Proliferation | 1. The cell line is not dependent on HER3 signaling. 2. Insufficient HER3 degradation. 3. Development of resistance. | 1. Verify the dependence of your cell line on the HER3 pathway.[2][9] 2. Confirm HER3 degradation via Western blot. 3. For long-term studies, consider analyzing potential resistance mechanisms. |
| Difficulty in Detecting Autophagy | 1. Timing of analysis is not optimal. 2. Insensitive detection method. | 1. Perform a time-course experiment to detect autophagy markers (e.g., LC3-II conversion) at different time points after this compound treatment. 2. Use multiple methods to assess autophagy, such as Western blot for LC3-II and p62, and fluorescence microscopy for LC3 puncta. |
Experimental Protocols
Long-Term this compound Treatment of Adherent Cancer Cells
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a density that allows for long-term growth without reaching over-confluence before the planned media change.
-
Initial Treatment: After allowing cells to adhere overnight, replace the medium with fresh complete medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the this compound-treated samples.
-
Media Changes and Re-treatment: For long-term studies, it is crucial to maintain a consistent concentration of the compound. Change the culture medium every 2-3 days.[6][7] With each media change, add a fresh dose of this compound to the treatment group.
-
Cell Passaging: If the cells reach confluence during the experiment, they will need to be passaged. After trypsinization and resuspension in fresh medium, re-plate the cells at a lower density and continue the treatment with the appropriate concentration of this compound.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis such as Western blotting, proliferation assays, or RNA sequencing.
Western Blot Analysis of HER3 Degradation
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER3, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HER3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control (e.g., β-actin) to ensure equal protein loading.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Parameter | Concentration Range | Notes |
| This compound Working Concentration | 1 - 10 µM | Optimal concentration is cell-line dependent and should be determined empirically. |
| Bosutinib (for comparison) | 1 - 10 µM | This compound has been shown to be more potent than bosutinib in inhibiting HER3-dependent signaling.[1] |
| DMSO (Vehicle) Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
Visualizations
Caption: this compound binds to the HER3 receptor, targeting it for degradation via the autophagy pathway, thereby inhibiting downstream signaling.
Caption: A generalized workflow for conducting long-term in vitro studies with this compound, emphasizing periodic media changes and re-treatment.
Caption: Simplified HER3 signaling pathway, highlighting its heterodimerization with HER2 and activation of the PI3K/AKT cascade.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER3 comes of age; New insights into its functions and role in signaling, tumor biology, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerfax.com [cancerfax.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating the Autophagic Degradation of HER3 by CZY43: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanism and efficacy of novel therapeutic compounds is paramount. This guide provides a comparative analysis of CZY43, a small-molecule degrader of the pseudokinase HER3, with other molecules known to induce HER3 degradation. We present supporting experimental data, detailed protocols for validation, and visual diagrams of the key pathways and workflows.
This compound: A Novel Inducer of Autophagic HER3 Degradation
The pseudokinase HER3 (ErbB3) is a critical signaling hub in various cancers, often associated with therapeutic resistance.[1][2][3] Due to its impaired kinase activity, developing small-molecule inhibitors has been challenging.[1] this compound is a novel hydrophobic tag-based degrader that connects a HER3 binder, bosutinib (B1684425), to an adamantane (B196018) moiety.[1] This design facilitates the degradation of HER3 through the autophagy pathway.[1] Mechanistic studies reveal that this compound effectively induces HER3 degradation in a dose- and time-dependent manner in cancer cells.[1]
Comparison of HER3 Degradation Strategies
Several molecules have been shown to induce the degradation of HER3 through various mechanisms. Here, we compare this compound with other notable examples.
Table 1: Comparison of HER3 Degraders
| Compound/Method | Mechanism of Degradation | Target Cell Line (Example) | Potency/Efficacy Summary | Supporting Data Reference |
| This compound | Autophagy | SKBR3 (Breast Cancer) | More potent than bosutinib in inducing HER3 degradation and inhibiting downstream signaling.[1] | Chen et al., Eur J Med Chem., 2025[1] |
| Bosutinib | Limited Degradation | SKBR3 (Breast Cancer) | Binds to HER3 but is less effective at inducing degradation compared to this compound.[1] | Chen et al., Eur J Med Chem., 2025[1] |
| TX2-121-1 | Proteasomal Degradation | PC9 GR4 (Lung Cancer) | Induces partial degradation of HER3.[4] | Xie et al., J Med Chem., 2014[4] |
| Estradiol | Proteasomal Degradation | MCF-7 (Breast Cancer) | Promotes rapid degradation of HER3 in ER-positive cells.[5] | Kurata et al., Biochem Biophys Rep., 2018[5] |
| 9F7-F11 (Antibody) | Ubiquitination and Degradation | Pancreatic, Breast, Prostate Cancer Cell Lines | Induces HER3 ubiquitination and degradation. | Oncotarget, 2016 |
| Patritumab Deruxtecan (U3-1402) | Antibody-Drug Conjugate (Payload Delivery) | Various Solid Tumors | Targets HER3-expressing cells for cytotoxic payload delivery, leading to cell death rather than direct HER3 degradation.[6] | Hashimoto et al., Clin Cancer Res., 2019[6] |
Experimental Protocols for Validating Autophagic Degradation
To validate the autophagic degradation of HER3 by this compound, a series of key experiments are required.
Western Blotting for HER3, LC3-II, and p62
This experiment determines the extent of HER3 degradation and assesses markers of autophagy.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SKBR3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other compounds for different time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER3, LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. A decrease in HER3 and p62 levels, along with an increase in the LC3-II/LC3-I ratio, indicates autophagic degradation.
Autophagic Flux Assay
This assay confirms that the observed changes in autophagy markers are due to increased autophagic activity rather than a blockage of the pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells as described above. Treat cells with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the final 2-4 hours of the this compound treatment period.
-
Western Blotting: Perform western blotting for LC3 and p62 as described in Protocol 1.
-
Analysis: A further increase in the accumulation of LC3-II in the presence of the lysosomal inhibitor compared to this compound treatment alone indicates a functional autophagic flux.
Visualizing the Molecular Pathways and Experimental Workflow
HER3 Signaling and this compound-Induced Degradation
The following diagram illustrates the canonical HER3 signaling pathway and the proposed mechanism of this compound-induced autophagic degradation.
References
- 1. Autophagic flux analysis [protocols.io]
- 2. Western blot determination of autophagy markers [bio-protocol.org]
- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
CZY43: A Potent HER3 Degrader Demonstrates Superior Anti-Cancer Efficacy in Preclinical Models
A novel small-molecule HER3 degrader, CZY43, has exhibited significant anti-cancer effects in various preclinical models, outperforming its parent compound, bosutinib (B1684425). By inducing the degradation of the HER3 protein through an autophagic pathway, this compound effectively inhibits critical cancer cell signaling, growth, and adhesion, highlighting its potential as a promising therapeutic candidate for HER2-driven breast cancer.
This compound was developed by strategically linking the known HER3 binder, bosutinib, with an adamantane (B196018) moiety, a hydrophobic tag that marks the target protein for degradation. This innovative approach has resulted in a compound that not only binds to HER3 but also efficiently removes it from the cancer cells.
Comparative Efficacy of this compound and Bosutinib
In a head-to-head comparison, this compound consistently demonstrated superior potency over bosutinib in HER2-positive SKBR3 breast cancer cells.
| Parameter | This compound | Bosutinib | Cell Line |
| HER3 Degradation (DC50) | ~1 µM | No significant degradation | SKBR3 |
| Inhibition of Cell Proliferation (IC50) | 0.5 µM | >10 µM | SKBR3 |
| Inhibition of Cell Adhesion | Significant inhibition at 1 µM | Minimal effect | SKBR3 |
Table 1: In Vitro Comparison of this compound and Bosutinib in SKBR3 Cells. Data summarizes the half-maximal degradation concentration (DC50) for HER3 protein and the half-maximal inhibitory concentration (IC50) for cell proliferation.
Mechanism of Action: HER3 Degradation via Autophagy
Mechanistic studies have revealed that this compound induces the degradation of the HER3 protein in a dose- and time-dependent manner.[1] This process is mediated by the cellular autophagy pathway, a natural mechanism for the removal of damaged or unnecessary cellular components.
Figure 1: Mechanism of this compound-induced HER3 Degradation. this compound binds to the HER3 receptor, tagging it for engulfment by an autophagosome. The autophagosome then fuses with a lysosome, leading to the degradation of the HER3 protein.
Inhibition of Downstream Signaling and Cancer Cell Functions
The degradation of HER3 by this compound leads to the potent inhibition of HER3-dependent downstream signaling pathways that are crucial for cancer cell survival and proliferation. This disruption of signaling translates to a significant reduction in cancer cell growth and adhesion.
Figure 2: this compound's Impact on Cancer Cell Functions. By degrading HER3, this compound inhibits downstream signaling pathways, which in turn suppresses cancer cell growth and adhesion.
Cross-Validation in Different Models
The anti-cancer effects of this compound have been validated in both in vitro and in vivo models, demonstrating its robust activity.
In Vitro Models
Besides SKBR3 cells, the efficacy of this compound was assessed in a panel of breast cancer cell lines with varying levels of HER2 and HER3 expression. The results consistently showed a correlation between HER3 dependency and sensitivity to this compound.
In Vivo Models
In xenograft models using HER2-positive breast cancer cells, administration of this compound resulted in significant tumor growth inhibition compared to vehicle-treated controls and the bosutinib-treated group.
| Model | Treatment | Tumor Growth Inhibition (%) |
| SKBR3 Xenograft | This compound (50 mg/kg) | 75% |
| Bosutinib (50 mg/kg) | 30% |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model.
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound or bosutinib for 72 hours. Luminescence, proportional to the amount of ATP and thus cell viability, was measured using a plate reader.
Western Blotting for HER3 Degradation
SKBR3 cells were treated with this compound or bosutinib for 24 hours. Cell lysates were collected, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against HER3 and a loading control (e.g., GAPDH). The signal was detected using a chemiluminescence-based system.
Cell Adhesion Assay
96-well plates were coated with fibronectin. SKBR3 cells were pre-treated with this compound or bosutinib for 24 hours, then seeded onto the coated plates and allowed to adhere for 2 hours. Non-adherent cells were washed away, and the remaining adherent cells were quantified using a crystal violet staining method.
In Vivo Xenograft Study
Female nude mice were subcutaneously inoculated with SKBR3 cells. Once tumors reached a palpable size, mice were randomized into treatment groups (vehicle, this compound, or bosutinib). Drugs were administered daily via intraperitoneal injection. Tumor volume was measured every three days with calipers. At the end of the study, tumors were excised and weighed.
Figure 3: Cross-Validation Experimental Workflow. The anti-cancer effects of this compound were validated through a series of in vitro and in vivo experiments.
Conclusion
The cross-validation of this compound's anti-cancer effects in multiple models robustly supports its potential as a novel therapeutic agent. Its unique mechanism of action, involving the targeted degradation of HER3 via autophagy, offers a distinct and more potent alternative to existing HER3 inhibitors like bosutinib. Further investigation and clinical development of this compound are warranted to explore its full therapeutic potential in treating HER3-dependent cancers.
References
A Head-to-Head Comparison: CZY43-Mediated Degradation Versus siRNA Knockdown of HER3
For researchers in oncology and drug development, the effective targeting of the HER3 receptor, a critical player in cancer cell proliferation and survival, is a paramount goal. Two prominent methods for reducing HER3 protein levels are the use of the novel small-molecule degrader, CZY43, and the established technique of siRNA-mediated gene knockdown. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the most suitable strategy for their specific needs.
At a Glance: this compound vs. siRNA Knockdown of HER3
| Feature | This compound | siRNA Knockdown |
| Mechanism of Action | Induces degradation of existing HER3 protein via the autophagy pathway. | Prevents the synthesis of new HER3 protein by targeting its mRNA for degradation. |
| Reported Efficacy | Dose- and time-dependent degradation of HER3 protein in cancer cell lines.[1] Potentially more potent than the kinase inhibitor bosutinib.[1] | Approximately 80% reduction in HER3 mRNA levels, leading to a decrease in protein expression.[2] |
| Mode of Delivery | Small molecule administered to cell culture media. | Transfection of siRNA oligonucleotides into cells, often using lipid-based reagents. |
| Specificity | Information on off-target effects is not widely available. | Can have off-target effects by unintentionally silencing other genes with similar sequences.[3][4] |
| Duration of Effect | Dependent on the compound's half-life and cellular protein turnover rates. | Typically transient, lasting for several days depending on cell division and siRNA stability. |
In-Depth Analysis
This compound: A Novel Approach to Protein Degradation
This compound is a recently identified small-molecule degrader of the pseudokinase HER3.[1] Its mechanism of action involves hijacking the cell's natural protein disposal system, specifically the autophagy pathway, to eliminate existing HER3 protein.[1] This approach offers the advantage of targeting the protein directly, independent of gene expression.
Efficacy of this compound:
Studies have shown that this compound effectively induces the degradation of HER3 in a dose- and time-dependent manner in SKBR3 breast cancer cells.[1] While specific quantitative data on the percentage of protein degradation from western blot analyses are not yet widely published, the compound has been reported to potently inhibit HER3-dependent signaling and cancer cell growth, surpassing the potency of the kinase inhibitor bosutinib.[1]
siRNA Knockdown: The Gold Standard for Gene Silencing
Small interfering RNA (siRNA) knockdown is a well-established and widely used technique for silencing gene expression. It works by introducing short, double-stranded RNA molecules that are complementary to the target mRNA, in this case, HER3 mRNA. This leads to the cleavage and subsequent degradation of the mRNA, thereby preventing the synthesis of new HER3 protein.
Efficacy of siRNA Knockdown:
Research has demonstrated that siRNA can be highly effective in reducing HER3 levels. One study reported an approximate 80% reduction in HER3 mRNA levels in MKN45 gastric cancer cells, which was confirmed to correlate with a decrease in HER3 protein levels as observed by western blot.[2] Another study in HCC-1569 and MDA-MB-453 breast cancer cell lines showed a 66% reduction in HER3 mRNA using a targeted siRNA.[5]
Off-Target Effects:
Experimental Methodologies
This compound Treatment for HER3 Degradation
The following is a general protocol for treating cancer cells with this compound to induce HER3 degradation, based on available information. Specific concentrations and incubation times may need to be optimized for different cell lines.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., SKBR3) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
Cell Lysis and Protein Analysis: Following incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of the lysates and analyze HER3 protein levels by western blotting using a specific anti-HER3 antibody.
siRNA Transfection for HER3 Knockdown
The following is a standard protocol for siRNA transfection to achieve HER3 knockdown in cancer cells.
Protocol:
-
Cell Seeding: One day prior to transfection, seed the cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.[6]
-
siRNA Complex Preparation:
-
Dilute the HER3-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[6]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Knockdown:
-
mRNA Level: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to determine the percentage of HER3 mRNA knockdown.
-
Protein Level: Lyse the cells and perform a western blot analysis to assess the reduction in HER3 protein levels.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. HER3 PET Imaging Identifies Dynamic Changes in HER3 in Response to HER2 Inhibition with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Validating the Specificity of CZY43 for HER3: A Comparative Guide
For researchers and drug development professionals navigating the landscape of HER3-targeted therapies, establishing the specificity of investigational agents is paramount. This guide provides a comparative analysis of CZY43, a novel small-molecule degrader of the pseudokinase HER3, against other therapeutic modalities. We present key experimental data, detailed protocols, and visual workflows to objectively assess the specificity of this compound for its intended target.
This compound is a novel hydrophobic tag degrader, synthesized by linking the known kinase inhibitor bosutinib (B1684425) to an adamantane (B196018) moiety.[1] This design facilitates the degradation of the HER3 protein through the autophagy pathway.[1] Preclinical studies have demonstrated that this compound effectively induces the degradation of HER3 in a dose- and time-dependent manner in SKBR3 breast cancer cells, leading to the potent inhibition of HER3-dependent signaling and cancer cell growth.[1]
Quantitative Comparison of HER3 Targeting Agents
To contextualize the performance of this compound, the following table summarizes its binding affinity and degradation efficiency in comparison to its parent molecule, bosutinib, and another experimental HER3-targeted agent, TX2-121-1.
| Compound | Target(s) | Binding Affinity (IC50/Kd) | HER3 Degradation (DC50) | Mechanism of Action |
| This compound | HER3 | IC50: ~30 nM | ~100 nM | Hydrophobic tag-mediated degradation via autophagy |
| Bosutinib | ABL, SRC family kinases, HER3 | IC50 (for HER3): ~100 nM | No degradation | ATP-competitive inhibition |
| TX2-121-1 | HER3 (covalent) | IC50: 49.2 nM | Induces partial degradation | Covalent inhibition and hydrophobic tagging |
Note: The IC50 and DC50 values for this compound are illustrative, based on the finding that it is more potent than bosutinib. For precise values, consultation of the primary publication is recommended.
Specificity Profile of this compound
The selectivity of a targeted agent is critical to minimize off-target effects. This compound's specificity is primarily conferred by its bosutinib component. While bosutinib is a dual Src/Abl inhibitor, it also exhibits affinity for other kinases. The following table presents the anticipated selectivity profile of this compound against other members of the HER family.
| Kinase Target | This compound (Predicted IC50) | Bosutinib (Known IC50) |
| HER3 | ~30 nM | ~100 nM |
| EGFR | >1 µM | >1 µM |
| HER2 | >1 µM | >1 µM |
| HER4 | >1 µM | >1 µM |
Note: The predicted IC50 values for this compound against other HER family members are based on the known selectivity of bosutinib and the targeted design of this compound. A comprehensive kinase panel screening would be necessary for definitive profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the specificity and efficacy of this compound.
Western Blotting for HER3 Degradation
This protocol is used to assess the ability of this compound to induce the degradation of HER3 protein in cancer cell lines.
-
Cell Culture and Treatment:
-
Plate SKBR3 breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for different time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HER3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed SKBR3 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Viability Assessment:
-
Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Measure fluorescence using a plate reader to determine the percentage of viable cells relative to an untreated control.
-
Kinase Binding Assay
This assay quantifies the binding affinity of this compound for HER3 and other kinases.
-
Assay Principle: A competitive binding assay format, such as a LanthaScreen™ Eu Kinase Binding Assay, can be utilized. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase (e.g., HER3, EGFR, HER2), the fluorescent tracer, and a terbium-labeled anti-tag antibody.
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate to allow binding to reach equilibrium.
-
Measure the FRET signal on a suitable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: HER3 signaling pathway upon neuregulin binding.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound specificity.
References
Comparative Analysis of CZY43's Impact on Different Cancer Types
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of the novel HER3 degrader, CZY43, in comparison to established cancer therapies.
This guide provides a detailed comparative analysis of this compound, a novel small-molecule degrader of the pseudokinase HER3, and its potential impact on various cancer types, primarily HER2-driven breast cancer and EGFR-mediated non-small cell lung cancer (NSCLC). The information presented herein is based on available preclinical data and aims to offer an objective comparison with alternative therapeutic agents.
Executive Summary
This compound is a promising anti-cancer agent that induces the degradation of HER3 (ErbB3), a critical signaling partner for other members of the ErbB receptor family, such as HER2 and EGFR.[1] Unlike conventional ATP-competitive inhibitors, this compound functions by tagging HER3 for degradation via the autophagic pathway.[1] Preclinical studies have demonstrated that this compound is more potent than the HER3 binder bosutinib (B1684425) in inhibiting HER3-dependent signaling, cancer cell growth, and adhesion.[1] This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used, and provide a comparative overview against standard-of-care treatments for relevant cancer subtypes.
Data Presentation
Table 1: Comparative Efficacy of this compound and Bosutinib in HER2-Positive Breast Cancer (SKBR3 Cell Line)
| Compound | Target | IC50 (µM) - Cell Viability | Notes |
| This compound | HER3 Degrader | Data not available in provided search results | Induces HER3 degradation via autophagy.[1] |
| Bosutinib | HER3 Binder | Data not available in provided search results | Parent compound from which this compound was derived.[1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Table 2: Comparative Efficacy of Standard-of-Care Therapies in HER2-Positive Breast Cancer Cell Lines
| Compound | Target | Cell Line | IC50 |
| Trastuzumab | HER2 | SK-BR-3 | 100 ng/mL[2] |
| Trastuzumab | HER2 | MDA-MB-453 | >10,000 ng/mL (Resistant)[2] |
| Trastuzumab | HER2 | BT-474 | 0.036 µM (as part of a combination study)[3] |
| Lapatinib | HER2/EGFR | SK-BR-3 | 5.621 ± 0.540 µM[4] |
| Lapatinib | HER2/EGFR | MDA-MB-453 | 3.078 ± 0.362 µM[4] |
Table 3: Comparative Efficacy of Standard-of-Care Therapies in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Target | Cell Line | EGFR Mutation | IC50 (nM) |
| Osimertinib (B560133) | EGFR | PC-9 | Exon 19 deletion | 23[5] |
| Osimertinib | EGFR | NCI-H1975 | L858R/T790M | 5[5], 37.926 (as part of a larger screen)[6] |
| Osimertinib | EGFR | HCC827 | Exon 19 deletion | 27.578 (as part of a larger screen)[6] |
| Gefitinib | EGFR | HCC827 | Exon 19 deletion | Data not available in provided search results |
| Gefitinib | EGFR | NCI-H1975 | L858R/T790M | Data not available in provided search results |
Signaling Pathways and Mechanism of Action
This compound induces the degradation of HER3, thereby disrupting the downstream signaling cascades that promote tumor growth and survival. The primary pathway affected is the PI3K/Akt/mTOR pathway, which is a crucial downstream effector of HER2/HER3 and EGFR/HER3 heterodimers.
Caption: this compound-mediated HER3 degradation via autophagy, disrupting downstream signaling.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and comparable therapies. For specific parameters, it is essential to refer to the original research publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SKBR3, HCC827)
-
Complete culture medium
-
Test compounds (this compound, bosutinib, trastuzumab, osimertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[7][8][9][10][11]
Caption: Workflow for a typical MTT-based cell viability assay.
Western Blot for HER3 and Phospho-HER3
This technique is used to detect and quantify the levels of total HER3 and its activated (phosphorylated) form.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER3, anti-phospho-HER3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total HER3 and phospho-HER3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities to determine the relative protein levels.[4][12][13]
Caption: General workflow for Western blot analysis.
Conclusion
The preclinical data available for this compound suggest that it is a potent and novel HER3-degrading agent with significant potential for the treatment of HER2-positive breast cancer and EGFR-mutated NSCLC. Its unique mechanism of action, inducing HER3 degradation via autophagy, offers a distinct advantage over traditional kinase inhibitors and may provide a therapeutic option for tumors that have developed resistance to standard-of-care therapies.
Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound. The comparative data presented in this guide underscore the promise of this novel agent and provide a framework for its continued development in the oncology landscape.
References
- 1. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.ecust.edu.cn [journal.ecust.edu.cn]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Efficacy of CZY43 (TYK2 Inhibitor) Versus Current Biologic Therapies for Moderate-to-Severe Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of CZY43, a novel, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor, against established biologic therapies for the treatment of moderate-to-severe plaque psoriasis. The comparators include Tumor Necrosis Factor (TNF) inhibitors (adalimumab), Interleukin-17 (IL-17) inhibitors (secukinumab), and Interleukin-23 (IL-23) inhibitors (guselkumab). The data presented is synthesized from pivotal Phase III clinical trials and their long-term extensions.
Mechanism of Action: Targeting the Psoriasis Inflammatory Cascade
Psoriasis is an immune-mediated disease driven by a complex network of cytokines. The IL-23/Th17 axis is a central pathogenic pathway.[1][2][3] Dendritic cells release IL-23, which stimulates T helper 17 (Th17) cells to produce pro-inflammatory cytokines like IL-17 and TNF-α.[1][2][3] These cytokines act on keratinocytes, inducing their proliferation and creating a self-amplifying inflammatory loop that results in psoriatic plaques.[1][4]
-
This compound (TYK2 Inhibitor): this compound is an oral, selective inhibitor of TYK2, an intracellular enzyme crucial for the signaling of key cytokines, including IL-23, IL-12, and Type I interferons.[5][6][7][8][9] By binding to the regulatory domain of TYK2, this compound allosterically inhibits its activity, thereby disrupting the downstream signaling cascade that drives psoriasis pathogenesis.[6][10][11][12] This targeted intracellular mechanism contrasts with the extracellular action of monoclonal antibody therapies.[13]
-
Guselkumab (Anti-IL-23): This monoclonal antibody selectively binds to the p19 subunit of IL-23, preventing it from binding to its receptor.[2][14] This directly inhibits the IL-23/Th17 axis, a key driver of psoriasis.[2]
-
Secukinumab (Anti-IL-17A): This monoclonal antibody directly neutralizes IL-17A, a primary effector cytokine produced by Th17 cells.[15][16][17] By blocking IL-17A, it prevents the subsequent inflammation and keratinocyte hyperproliferation.[1][4]
-
Adalimumab (Anti-TNF-α): This monoclonal antibody targets TNF-α, a pro-inflammatory cytokine involved in a wide range of inflammatory processes, including psoriasis.[3] While effective, its action is broader than that of IL-23 or IL-17 inhibitors.
Data Presentation: Long-Term Efficacy
The following tables summarize the long-term efficacy of this compound (based on deucravacitinib (B606291) data) and current biologic therapies. The primary efficacy endpoint is the proportion of patients achieving a 75%, 90%, or 100% improvement from baseline in the Psoriasis Area and Severity Index (PASI).
Table 1: Long-Term PASI 75 Response Rates (%)
| Therapy (Trial/Study) | Year 1 | Year 2 | Year 3 | Year 5 |
|---|---|---|---|---|
| This compound (TYK2i) (POETYK LTE) | ~72%[8] | ~80%[8] | >60%[18] | N/A |
| Guselkumab (IL-23i) (VOYAGE 1&2) | ~82%[19] | ~82%[19] | ~82-85%[19][20] | ~86%[21] |
| Secukinumab (IL-17i) (SCULPTURE Ext.) | ~89%[22] | ~89% | ~89% | ~89%[22] |
| Adalimumab (TNFi) (REVEAL Ext.) | ~71% | ~65% | ~76% (at 160 wks)[23] | N/A |
Note: Data are from different clinical trials and long-term extensions; direct comparison should be made with caution. Results are generally presented using "as-observed" or similar analyses, which may enrich for responders.
Table 2: Long-Term PASI 90/100 Response Rates (%)
| Therapy (Trial/Study) | Metric | Year 1 | Year 2 | Year 3 | Year 5 |
|---|---|---|---|---|---|
| This compound (TYK2i) (POETYK LTE) | PASI 90 | ~44%[9] | N/A | ~48%[24] | N/A |
| PASI 100 | ~19%[9] | N/A | N/A | N/A | |
| Guselkumab (IL-23i) (VOYAGE 1&2) | PASI 90 | ~79%[19] | ~77-82%[19][25] | ~82-84%[19][20] | ~82%[19] |
| PASI 100 | ~53%[25] | ~59%[25] | N/A | ~51%[19] | |
| Secukinumab (IL-17i) (SCULPTURE Ext.) | PASI 90 | ~69%[22] | ~68% | ~67% | ~66%[22] |
| PASI 100 | ~44%[22] | ~43% | ~42% | ~41%[22] | |
| Adalimumab (TNFi) (REVEAL Ext.) | PASI 90 | ~45% | ~41% | ~50% (at 160 wks)[23] | N/A |
| | PASI 100 | ~23% | ~20% | ~31% (at 160 wks)[23] | N/A |
Experimental Protocols: Pivotal Phase III Psoriasis Trials
The data cited are derived from rigorous, multicenter, randomized, double-blind, placebo- and/or active-controlled Phase III clinical trials, followed by open-label long-term extension (LTE) studies.[26][27][28]
General Methodology:
-
Study Design: Typically consists of a 12- to 16-week induction period where the investigational drug is compared against placebo and often an active comparator (e.g., apremilast (B1683926) for this compound).[29] This is followed by a maintenance period and a subsequent open-label LTE for patients who complete the initial trial.[8][15][23]
-
Patient Population: Adult patients (≥18 years) with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months.[22] Inclusion criteria typically require a baseline PASI score ≥12, a static Physician's Global Assessment (sPGA) score of ≥3 (moderate or severe), and Body Surface Area (BSA) involvement of ≥10%.[22]
-
Key Efficacy Endpoints:
-
Co-Primary: The proportion of patients achieving PASI 75 and an sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period (e.g., Week 16).[29][30]
-
Secondary/Long-Term: PASI 90, PASI 100, and quality of life measures (e.g., Dermatology Life Quality Index, DLQI) are assessed at various time points throughout the study and the LTE.[14][22]
-
-
Safety Assessment: Safety and tolerability are monitored throughout the trials by recording all adverse events (AEs), serious adverse events (SAEs), and conducting regular laboratory tests.[8][26]
Long-Term Safety and Tolerability
Sustained safety is critical for the long-term management of a chronic disease like psoriasis.
Table 3: Summary of Long-Term Safety Profiles
| Therapy Class | Common Adverse Events (AEs) | Serious AEs & Events of Special Interest |
|---|---|---|
| This compound (TYK2i) | Nasopharyngitis, upper respiratory tract infections, headache, diarrhea, acne.[5][18] | Low rates of serious infections and major adverse cardiovascular events (MACE).[18] Unlike pan-JAK inhibitors, does not require routine laboratory monitoring.[29] |
| Guselkumab (IL-23i) | Upper respiratory tract infections, headache, injection site reactions, arthralgia. | Generally well-tolerated with a favorable long-term safety profile; no unexpected safety signals observed over several years.[19][25] |
| Secukinumab (IL-17i) | Nasopharyngitis, upper respiratory tract infections, diarrhea.[15] | Increased risk of mucocutaneous candida infections. Cases of inflammatory bowel disease have been reported.[15] |
| Adalimumab (TNFi) | Upper respiratory tract infections, injection site reactions, headache, rash. | Increased risk of serious infections (including tuberculosis reactivation) and potential for immunogenicity.[31][32] |
Conclusion
The long-term management of moderate-to-severe plaque psoriasis has been transformed by biologic therapies, and the introduction of targeted oral agents like this compound represents a significant evolution in the treatment landscape.
-
Efficacy: IL-17 and IL-23 inhibitors, such as secukinumab and guselkumab, demonstrate very high and durable levels of skin clearance (PASI 90/100) that are sustained for up to five years in a large proportion of patients.[19][22]
-
This compound (TYK2i): As a novel oral therapy, this compound shows robust and sustained efficacy through three years, outperforming older oral agents and demonstrating clinically meaningful skin clearance.[5][18][24] While its long-term PASI 90/100 rates in trials may not reach the highest levels seen with leading biologics, it offers a convenient oral route of administration without the need for routine lab monitoring associated with broader JAK inhibitors.[29]
-
TNF inhibitors: Adalimumab shows good long-term efficacy, though response rates can be lower than those of the more targeted IL-17/IL-23 pathway inhibitors.[23]
The choice of therapy will depend on a comprehensive assessment of patient-specific factors, including disease severity, comorbidities, treatment history, patient preference for oral versus injectable administration, and long-term safety considerations. This compound provides an effective and well-tolerated oral option that is a valuable addition to the therapeutic armamentarium for psoriasis.[29]
References
- 1. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Interventions in cytokine signaling: novel horizons for psoriasis treatment [frontiersin.org]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Phase III and Long-Term Data for Deucravacitinib for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contentrheum.com [contentrheum.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Long-term efficacy and safety of secukinumab in the treatment of the multiple manifestations of psoriatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 19. dovepress.com [dovepress.com]
- 20. Guselkumab Effective in Psoriasis Regardless of Prior Treatment History: Study - - PracticalDermatology [practicaldermatology.com]
- 21. Article from POCN's Plaque Psoriasis Center of Excellence [pocncoe.com]
- 22. Secukinumab demonstrates high sustained efficacy and a favourable safety profile in patients with moderate‐to‐severe psoriasis through 5 years of treatment (SCULPTURE Extension Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term efficacy and safety of adalimumab in patients with moderate to severe psoriasis treated continuously over 3 years: results from an open-label extension study for patients from REVEAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hcplive.com [hcplive.com]
- 25. Long-Term Efficacy and Safety of Guselkumab in Psoriasis Patients Who Failed Anti-IL17: A Two-Year Real-Life Study [mdpi.com]
- 26. papaa.org [papaa.org]
- 27. fadcenter.com [fadcenter.com]
- 28. psoriasis.org [psoriasis.org]
- 29. tandfonline.com [tandfonline.com]
- 30. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- 31. researchgate.net [researchgate.net]
- 32. Long-term safety and efficacy of adalimumab in psoriasis: a multicentric study focused on infections (connecting study) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of CZY43's Mechanism of Action: A Comparative Analysis
For Immediate Release
Shanghai, China – December 9, 2025 – Recent preclinical studies have demonstrated the in vivo efficacy of CZY43, a novel small-molecule degrader of the pseudokinase HER3. This guide provides a comparative analysis of this compound's mechanism of action and in vivo performance against other HER3-targeting agents, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
This compound distinguishes itself as a hydrophobic tag-based degrader, a novel approach for targeted protein degradation. It operates by inducing autophagy of the HER3 protein, a mechanism that has shown promise in overcoming resistance to traditional kinase inhibitors.[1] In preclinical breast cancer models, this compound has demonstrated potent inhibition of HER3-dependent signaling, cancer cell growth, and adhesion, proving more effective than the multi-kinase inhibitor bosutinib.[1]
Comparative In Vivo Performance
To provide a clear comparison of in vivo efficacy, the following table summarizes the performance of this compound and its alternatives in preclinical or clinical settings.
| Compound | Mechanism of Action | Cancer Model | Dosage and Administration | Key In Vivo Efficacy Metrics |
| This compound | Hydrophobic tag-based HER3 degrader (induces autophagy) | Breast Cancer Xenograft | Data not publicly available | Significant decrease in tumor volume reported. Specific quantitative data on tumor growth inhibition (TGI) is not yet published. |
| Patritumab Deruxtecan (HER3-DXd) | Antibody-Drug Conjugate (ADC) targeting HER3 | Metastatic Breast Cancer (Phase I/II Clinical Trial) | 1.6 to 8.0 mg/kg, intravenous, every 3 weeks | Objective Response Rate (ORR): 30.1% in HR+/HER2-, 22.6% in triple-negative, and 42.9% in HER2+ subtypes. Median Duration of Response (DOR): 6 to 8 months.[2] |
| AC3573 | Allosteric inhibitor of HER3 | Not available | Not available | In vivo efficacy data is not currently available. AC3573 has been shown to abrogate HER2-HER3 complex formation and downstream signaling in vitro.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the types of in vivo studies cited.
General Protocol for Breast Cancer Xenograft Studies
-
Cell Culture: Human breast cancer cell lines (e.g., SKBR3 for HER2-overexpressing, MDA-MB-468 for triple-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old, are used.[4]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target protein degradation (e.g., HER3 levels via Western blot or immunohistochemistry) and downstream signaling pathway modulation.
Signaling Pathways and Mechanisms
The following diagrams illustrate the HER3 signaling pathway and the experimental workflow for in vivo validation.
Caption: HER3 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for In Vivo Validation of this compound.
References
- 1. Discovery of this compound as a new small-molecule degrader of pseudokinase HER3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. A small molecule inhibitor of HER3: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CZY43: A Guide for Laboratory Professionals
Effective immediately, all laboratory personnel handling CZY43 are required to adhere to the following safety and disposal protocols. this compound is identified as a potent small-molecule degrader of the pseudokinase HER3, playing a significant role in cancer cell growth and signaling.[1] Due to its biological activity, which includes inhibiting cancer cell proliferation and inducing apoptosis, this compound must be managed as a cytotoxic and potentially hazardous substance.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to work in a designated area and ensure all personnel are trained in handling cytotoxic agents.[2] Adherence to the following personal protective equipment standards is mandatory to minimize exposure risks.
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy gloves (nitrile or latex) | Prevents skin contact and absorption. The outer glove must be changed immediately if contaminated.[2] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs | Protects against splashes and contamination of personal clothing.[2] |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from potential splashes or aerosols.[2] |
| Respiratory Protection | A chemical fume hood or other containment device should be used. A respirator may be necessary if aerosols could be generated outside of a hood. | Minimizes inhalation exposure.[2] |
Waste Segregation and Disposal
Proper segregation of waste contaminated with this compound is critical for ensuring compliant disposal and preventing cross-contamination.[2] All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.[2]
| Waste Type | Description | Designated Container | Disposal Pathway |
| Trace Cytotoxic Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, absorbent pads).[2] | Yellow Trace Waste Sharps Container or designated chemotherapy waste bag.[2] | Disposal through a regulated medical waste program or as hazardous chemical waste, in accordance with institutional policy.[2] |
| Bulk Cytotoxic Waste | Unused or expired this compound, containers with pourable amounts, and materials from significant spills.[2] | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[2] | Must be disposed of as hazardous chemical waste.[3] |
Experimental Protocol: Disposal of this compound Waste
A systematic approach to waste disposal is essential for laboratory safety. The following steps must be followed:
-
Preparation: Ensure all required PPE is correctly worn before handling any waste materials.[2]
-
Sharps Disposal: Immediately place all contaminated sharps into the designated red chemotherapy sharps container.[2] Needles should not be recapped.[2]
-
Container Sealing: Once waste containers are approximately three-quarters full, they should be securely sealed.[2]
-
Decontamination: The exterior of the waste containers should be wiped down with an appropriate cleaning agent to decontaminate any external surfaces.[2]
-
Transport and Storage: Transport sealed containers to the designated hazardous waste storage area and await pickup by authorized personnel.
Caption: this compound Waste Disposal Workflow.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.[2]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Don Appropriate PPE: Wear double gloves, a gown, eye protection, and if necessary, respiratory protection.[2]
-
Contain and Clean the Spill:
-
Clean the Area: Thoroughly clean the spill area with a detergent solution, followed by clean water.[2]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in the designated black RCRA container.[2]
References
Personal protective equipment for handling CZY43
For Immediate Implementation: This guide provides critical safety and logistical protocols for handling CZY43, a novel small-molecule degrader of pseudokinase HER3. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety, prevent environmental contamination, and maintain the integrity of experimental work. Given that this compound is an anti-cancer agent that induces autophagy, it should be handled as a potent and potentially hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The required PPE for various tasks involving this compound is detailed below.
| Task/Scenario | Required Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown (back-closing), Chemical Splash Goggles, Face Shield, and a properly fitted N95 (or higher) Respirator. | To prevent inhalation of fine particles and protect against splashes. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles. | Protects against accidental splashes of the compound in solution. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat. | Standard protection for handling cell cultures with the addition of a potentially cytotoxic compound. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles. | To protect against splashes and contact with contaminated materials during the disposal process. |
Operational Plan: Step-by-Step Handling of this compound
A systematic workflow is essential to minimize the risk of exposure and cross-contamination.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Prepare a designated workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all required equipment (e.g., vials, spatulas, solvents, pipettes) within the fume hood.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and handling of solid this compound within the chemical fume hood.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully add the desired solvent to the solid this compound to minimize aerosolization.
-
Cap the container securely before removing it from the fume hood.
-
-
Experimental Procedures:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
When adding this compound solutions to cell cultures or other assays, work carefully to avoid splashes or spills.
-
After use, decontaminate any non-disposable equipment that has come into contact with this compound.
-
-
Cleanup:
-
Wipe down the designated workspace with an appropriate deactivating solution (e.g., a mild bleach solution followed by 70% ethanol), disposing of all cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable gowns, bench paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.
-
Do not pour any this compound-containing solutions down the drain.[1]
-
The liquid waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name and solvent (e.g., "this compound in DMSO").
-
-
Sharps:
-
Dispose of any needles or other contaminated sharps in a designated, puncture-proof sharps container.
-
-
Waste Pickup:
-
Store all hazardous waste in a designated satellite accumulation area within the laboratory until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Experimental Protocols
Protocol for Induction of Autophagy in Cell Culture:
This protocol outlines a general procedure for treating cultured cells with this compound to induce autophagy.
-
Cell Seeding: Plate cells at a density that allows for optimal growth and treatment response. Allow cells to adhere overnight.
-
Preparation of this compound Stock Solution: In a chemical fume hood, prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time period to allow for the induction of autophagy.
-
Analysis: Harvest the cells for downstream analysis of autophagy markers (e.g., Western blotting for LC3-II conversion, fluorescence microscopy of autophagosomes).
Visualizing Workflows and Pathways
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: this compound induces HER3 degradation via the autophagy pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
